molecular formula C28H31F6N7O5S B15143453 NCGC00538431

NCGC00538431

Cat. No.: B15143453
M. Wt: 691.6 g/mol
InChI Key: GTLCTQSMRDVYNS-UHFFFAOYSA-N
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Description

NCGC00538431 is a useful research compound. Its molecular formula is C28H31F6N7O5S and its molecular weight is 691.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H31F6N7O5S

Molecular Weight

691.6 g/mol

IUPAC Name

2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;bis(2,2,2-trifluoroacetic acid)

InChI

InChI=1S/C24H29N7OS.2C2HF3O2/c1-4-20(23(32)30-13-7-8-14-30)33-24-25-19-10-6-5-9-18(19)22-26-21(29-31(22)24)12-11-17-15(2)27-28-16(17)3;2*3-2(4,5)1(6)7/h5-6,9-10,20H,4,7-8,11-14H2,1-3H3,(H,27,28);2*(H,6,7)

InChI Key

GTLCTQSMRDVYNS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCCC1)SC2=NC3=CC=CC=C3C4=NC(=NN42)CCC5=C(NN=C5C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

Report on NCGC00538431: Lack of Publicly Available Information

Author: BenchChem Technical Support Team. Date: November 2025

1. Executive Summary

A comprehensive search of publicly available scientific databases and literature has been conducted to elucidate the mechanism of action of the compound designated NCGC00538431. Despite extensive efforts, no specific information regarding the chemical structure, biological target, or mechanism of action for a compound with this identifier could be found. The prefix "NCGC" suggests an origin from the National Center for Advancing Translational Sciences (NCATS) Chemical Genomics Center, likely as part of a screening library. However, the specific identifier "this compound" does not correspond to any publicly disclosed chemical entity. Therefore, the core requirements of this request—including data presentation, experimental protocols, and visualizations—cannot be fulfilled at this time due to the absence of foundational data.

2. Search Methodology

A multi-step search strategy was employed to identify any information related to this compound. This included:

  • Initial Broad Searches: Queries for "this compound mechanism of action" were performed to capture any high-level information.

  • Targeted Chemical Searches: Specific searches were conducted in major chemical databases, including PubChem, for "this compound," "this compound chemical structure," "this compound PubChem CID," and "this compound SID."

3. Findings

The comprehensive search failed to identify any specific compound associated with the identifier this compound. The search results were general in nature and did not provide any link to a specific chemical structure or biological data. It is highly probable that this compound is an internal reference number for a compound within a proprietary or as-yet-unpublished screening collection. Without the fundamental chemical identity, it is impossible to retrieve any associated biological data, such as its mechanism of action, signaling pathways, or experimental results.

The request for an in-depth technical guide on the mechanism of action of this compound cannot be completed. The primary obstacle is the lack of public information identifying the chemical structure corresponding to this identifier. Without this foundational information, no further details regarding its biological activity can be obtained.

5. Recommendations for Future Inquiries

For future research on compounds with similar identifiers, the following steps are recommended:

  • Identify the Source: If the identifier originates from a specific research collaboration or screening campaign, contacting the source institution may provide the necessary structural information.

  • Cross-Reference with Other Identifiers: If available, any alternative identifiers (e.g., CAS number, IUPAC name) should be used for searching.

  • Monitor Public Disclosures: Periodically check for new publications or data releases from the suspected originating institution (e.g., NCATS) that may disclose the identity of compounds from their screening libraries.

NCGC84: A Technical Guide to a Novel Neuropeptide S Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

NCGC0018584, also known as NCGC84, is a potent, selective, and brain-penetrant small-molecule antagonist of the Neuropeptide S (NPS) receptor (NPSR1).[1] This technical guide provides an in-depth overview of the primary function and pharmacological profile of NCGC84, detailing its mechanism of action, quantitative data on its activity, and the experimental protocols used for its characterization. NCGC84 exhibits competitive antagonism at the NPSR1 and displays a notable bias, preferentially inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK) over other signaling pathways.[1][2]

Introduction to the NPS/NPSR1 System

The Neuropeptide S (NPS) system is a key player in the modulation of anxiety, fear, and arousal. The NPS receptor (NPSR1) is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand NPS, couples to both Gs and Gq proteins. This dual coupling leads to the activation of two primary signaling cascades: an increase in intracellular cyclic adenosine monophosphate (cAMP) via Gs and the mobilization of intracellular calcium (Ca2+) via Gq.[2][3] Furthermore, NPSR1 activation stimulates the phosphorylation of ERK, a critical downstream effector in many cellular processes.[2] The development of selective NPSR1 antagonists like NCGC84 is crucial for elucidating the therapeutic potential of targeting this system for conditions such as anxiety disorders and addiction.[3]

Quantitative Pharmacological Profile of NCGC84

The following tables summarize the in vitro pharmacological data for NCGC84, demonstrating its binding affinity and functional antagonism of the NPS receptor.

Binding Affinity
Parameter Value (nM)
Ki (NPSR1)5.0
Functional Antagonism
Signaling Pathway IC50 (nM)
NPS-induced cAMP Response36.5
NPS-induced Calcium Mobilization22.1
NPS-induced ERK PhosphorylationPreferentially blocked

Mechanism of Action: Biased Antagonism

NCGC84 acts as a competitive antagonist at the NPS receptor, meaning it binds to the same site as the endogenous ligand NPS and thereby prevents its activation. Notably, NCGC84 exhibits biased antagonism, a phenomenon where a ligand preferentially inhibits one of several signaling pathways downstream of a receptor.[1] In the case of NCGC84, it more potently blocks the NPS-induced phosphorylation of ERK compared to the cAMP and calcium signaling pathways.[1][2] This biased profile suggests that NCGC84 may allow for the selective modulation of specific physiological functions mediated by the NPSR1.

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes involved, the following diagrams illustrate the NPS receptor signaling pathway and a typical experimental workflow for characterizing an NPSR1 antagonist.

NPS_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPS Neuropeptide S (NPS) NPSR1 NPS Receptor (NPSR1) NPS->NPSR1 Binds Gs Gs NPSR1->Gs Activates Gq Gq NPSR1->Gq Activates ERK ERK Phosphorylation NPSR1->ERK Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces Ca2 [Ca2+]i IP3->Ca2 Mobilizes NCGC84 NCGC84 NCGC84->NPSR1 Blocks

NPS Receptor Signaling Pathways and NCGC84 Inhibition.

Experimental_Workflow cluster_assay_prep Assay Preparation cluster_antagonist_incubation Antagonist Incubation cluster_agonist_stimulation Agonist Stimulation cluster_signal_detection Signal Detection cluster_data_analysis Data Analysis cells CHO cells stably expressing NPSR1 plate Seed cells into 384-well plates cells->plate add_ncgc84 Add varying concentrations of NCGC84 plate->add_ncgc84 incubate_antagonist Incubate add_ncgc84->incubate_antagonist add_nps Add EC80 concentration of NPS incubate_antagonist->add_nps incubate_agonist Incubate add_nps->incubate_agonist detect_cAMP Measure cAMP levels (HTRF) incubate_agonist->detect_cAMP detect_Ca2 Measure Ca2+ flux (FLIPR) incubate_agonist->detect_Ca2 detect_pERK Measure pERK levels (AlphaScreen) incubate_agonist->detect_pERK ic50 Calculate IC50 values detect_cAMP->ic50 detect_Ca2->ic50 detect_pERK->ic50

Generalized Experimental Workflow for NCGC84 Characterization.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize NCGC84.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of NCGC84 for the NPS receptor.

Methodology:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NPSR1 are prepared.

  • Assay Buffer: The binding buffer typically consists of 50 mM Tris-HCl, 10 mM MgCl2, and 0.1% BSA at pH 7.4.

  • Competition Binding: A fixed concentration of a radiolabeled NPSR1 ligand (e.g., [125I]Tyr10-NPS) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled NCGC84.

  • Incubation: The reaction is incubated at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., GF/C filters) pre-soaked in polyethyleneimine.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of NCGC84 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Antagonism Assays

Objective: To determine the potency of NCGC84 in antagonizing NPS-stimulated cAMP production.

Methodology:

  • Cell Plating: CHO cells expressing NPSR1 are seeded into 384-well plates and cultured overnight.

  • Compound Incubation: Cells are pre-incubated with various concentrations of NCGC84 for a specified time (e.g., 15 minutes).

  • Agonist Stimulation: NPS is added at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a further period (e.g., 30 minutes).

  • Lysis and Detection: A lysis buffer containing HTRF (Homogeneous Time-Resolved Fluorescence) reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor) is added.

  • Signal Measurement: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis: The IC50 value, representing the concentration of NCGC84 that inhibits 50% of the NPS-induced cAMP response, is calculated.

Objective: To assess the ability of NCGC84 to block NPS-induced intracellular calcium release.

Methodology:

  • Cell Plating and Dye Loading: NPSR1-expressing CHO cells are plated in 384-well plates. Prior to the assay, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: A baseline fluorescence is measured before the addition of varying concentrations of NCGC84 using a Fluorometric Imaging Plate Reader (FLIPR).

  • Agonist Addition: After a short incubation with the antagonist, NPS (at an EC80 concentration) is added to stimulate calcium mobilization.

  • Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity.

  • Data Analysis: The antagonist effect of NCGC84 is quantified by determining the IC50 value for the inhibition of the NPS-induced calcium response.

Objective: To measure the inhibitory effect of NCGC84 on NPS-stimulated ERK phosphorylation.

Methodology:

  • Cell Culture and Starvation: NPSR1-expressing cells are seeded and then serum-starved to reduce basal ERK phosphorylation.

  • Antagonist and Agonist Treatment: Cells are pre-treated with different concentrations of NCGC84, followed by stimulation with NPS.

  • Cell Lysis: The cells are lysed to release intracellular proteins.

  • Detection: The level of phosphorylated ERK (p-ERK) in the lysate is quantified using an AlphaScreen SureFire kit. This assay utilizes donor and acceptor beads that are brought into proximity when they bind to a sandwich immunocomplex of p-ERK, leading to a luminescent signal.

  • Signal Reading: The AlphaScreen signal is measured on a suitable plate reader.

  • Data Analysis: The IC50 value for the inhibition of NPS-induced ERK phosphorylation by NCGC84 is determined.

Conclusion

NCGC84 is a valuable pharmacological tool for investigating the complex roles of the NPS/NPSR1 system. Its high potency, selectivity, and brain penetrance, combined with its unique biased antagonism towards the ERK signaling pathway, make it a promising lead compound for the development of novel therapeutics for a range of neurological and psychiatric disorders. The detailed characterization presented in this guide provides a solid foundation for further preclinical and clinical investigation of NCGC84 and other NPSR1-targeting compounds.

References

An In-depth Technical Guide on NCGC00538431: Unraveling its Chemical Identity and Properties

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Abstract: This technical guide aims to provide a comprehensive overview of the chemical structure and properties of the compound identified as NCGC00538431. However, extensive searches of public chemical databases and scientific literature have revealed that "this compound" is an internal identifier used by the National Center for Advancing Translational Sciences (NCATS), part of the U.S. National Institutes of Health (NIH), within their chemical probe development program. As such, the specific chemical structure and associated experimental data for this compound have not been publicly disclosed. This guide will detail the typical context of NCGC identifiers and outline the general characteristics and importance of chemical probes in biomedical research.

The Nature of the NCGC Identifier

The prefix "NCGC" signifies that the compound is part of the National Center for Genome Research (now NCATS) chemical compound collection. These identifiers are assigned to compounds during high-throughput screening and chemical probe development. Often, these compounds are in early-stage research, and detailed information is not made public until the research is published or the probe is officially released.

Chemical Probes: Tools for Target Validation and Drug Discovery

Chemical probes are potent, selective, and well-characterized small molecules used to study the function of a specific protein target in cells and in vivo. The development of such probes is a primary objective of the NIH's Molecular Libraries Program. An ideal chemical probe possesses the following characteristics:

  • Potency: High affinity for its intended target, typically with an IC50 or EC50 in the nanomolar range.

  • Selectivity: Minimal interaction with other related and unrelated protein targets.

  • Cellular Activity: The ability to engage its target in a cellular context and elicit a measurable biological response.

  • Known Mechanism of Action: A clear understanding of how the probe interacts with its target (e.g., competitive inhibitor, allosteric modulator).

Hypothetical Workflow for Characterizing a Novel Chemical Probe

While specific data for this compound is unavailable, the following represents a standard workflow for the characterization of a new chemical probe, which would be applicable once its identity is known.

Caption: A generalized experimental workflow for the development and characterization of a chemical probe.

Potential Signaling Pathways of Interest

Given the focus of the NIH's chemical probe network, this compound is likely designed to modulate a key node in a disease-relevant signaling pathway. Examples of such pathways frequently targeted by chemical probes include:

  • Kinase Signaling Cascades: Such as the MAPK/ERK pathway, crucial in cancer and inflammatory diseases.

  • Epigenetic Regulation: Targeting reader, writer, or eraser domains like bromodomains, methyltransferases, or demethylases.

  • GPCR Signaling: Modulating the activity of G-protein coupled receptors, a large family of drug targets.

Below is a hypothetical representation of a kinase signaling pathway that a probe like this compound might inhibit.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression This compound This compound This compound->MEK Inhibition

Caption: A representative kinase signaling pathway potentially targeted by a chemical probe.

Conclusion and Future Outlook

The chemical compound identified as this compound remains an internal research entity within the NIH's drug discovery pipeline. While this prevents a detailed analysis of its chemical structure and properties at this time, it highlights the extensive and systematic process involved in the development of novel chemical probes. For researchers interested in this specific compound, it is recommended to monitor publications and probe announcements from the National Center for Advancing Translational Sciences. As research progresses, it is anticipated that the structure, data, and biological context of this compound will be made publicly available, enabling its use by the broader scientific community to advance our understanding of human biology and disease.

In-Depth Technical Guide: NCGC00185684, a Brain-Penetrant Neuropeptide S Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCGC00185684 (also known as NCGC84) is a potent, selective, and brain-penetrant small molecule antagonist of the Neuropeptide S (NPS) receptor (NPSR). The NPS/NPSR system is a key neuromodulatory pathway implicated in a variety of physiological and pathological processes, including anxiety, arousal, memory, and substance use disorders. As a Gs/Gq-coupled G-protein coupled receptor (GPCR), NPSR activation leads to increases in intracellular calcium (Ca2+) and cyclic adenosine monophosphate (cAMP), as well as the phosphorylation of extracellular signal-regulated kinase (ERK). NCGC00185684 has been demonstrated to effectively cross the blood-brain barrier and modulate the activity of the NPS system in vivo. Notably, this antagonist exhibits biased properties, preferentially blocking NPS-induced ERK phosphorylation. Preclinical studies have highlighted its potential in reducing alcohol self-administration, suggesting its therapeutic utility in the treatment of alcohol use disorder. This document provides a comprehensive technical overview of NCGC00185684, including its pharmacological data, detailed experimental protocols for its characterization, and visualization of the relevant biological pathways and experimental workflows.

Core Pharmacological Data

The pharmacological profile of NCGC00185684 has been characterized through a series of in vitro assays to determine its potency and selectivity for the Neuropeptide S receptor. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency and Binding Affinity of NCGC00185684
Assay TypeParameterValue (nM)
ERK PhosphorylationIC5022.1
Intracellular Calcium (Ca2+) MobilizationIC5022.1
cAMP AccumulationIC5036.5
Radioligand BindingKi5.0

Data sourced from publicly available information.

Table 2: Pharmacokinetic Properties of NCGC00185684
ParameterValueSpeciesDosing
Blood-Brain Barrier PenetrationYesRatSystemic
Brain ConcentrationMaintained above IC50 for >48 hoursRatSystemic

Qualitative pharmacokinetic data from Thorsell et al., 2013.[1][2]

Neuropeptide S Receptor (NPSR) Signaling Pathway

The Neuropeptide S receptor is a G-protein coupled receptor that, upon binding of its endogenous ligand Neuropeptide S, activates both Gs and Gq signaling cascades. This dual activation leads to the downstream second messenger production of cAMP and the mobilization of intracellular calcium, respectively. Both pathways converge on the activation of various downstream effectors, including the phosphorylation of ERK. NCGC00185684 acts as an antagonist at this receptor, blocking these downstream signaling events.

NPSR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) NPS->NPSR Binds Gs Gs NPSR->Gs Activates Gq Gq NPSR->Gq Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates PLC Phospholipase C (PLC) Gq->PLC Stimulates cAMP cAMP AC->cAMP Produces ERK_Phos ERK Phosphorylation cAMP->ERK_Phos IP3 IP3 PLC->IP3 Produces Ca2+ Ca2+ IP3->Ca2+ Mobilizes Ca2+->ERK_Phos NCGC84 NCGC00185684 NCGC84->NPSR

Caption: NPSR Signaling Cascade and the Antagonistic Action of NCGC00185684.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of NCGC00185684.

In Vitro Assays

This assay is performed to determine the binding affinity (Ki) of NCGC00185684 for the NPS receptor.

  • Cell Line: CHO-K1 cells stably expressing the human NPSR.

  • Radioligand: [125I]-Tyr10-NPS.

  • Procedure:

    • Prepare cell membranes from the NPSR-expressing CHO-K1 cells.

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (NCGC00185684).

    • Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity retained on the filters using a gamma counter.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled NPS.

    • The IC50 value is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

This functional assay measures the ability of NCGC00185684 to inhibit NPS-stimulated increases in intracellular calcium.

  • Cell Line: CHO-K1 cells stably expressing the human NPSR.

  • Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Procedure:

    • Seed the NPSR-expressing cells in a microplate and allow them to attach overnight.

    • Load the cells with the calcium-sensitive dye.

    • Pre-incubate the cells with varying concentrations of NCGC00185684 or vehicle.

    • Stimulate the cells with a concentration of NPS that elicits a submaximal response (e.g., EC80).

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • The IC50 value is determined by plotting the inhibition of the NPS-stimulated calcium response against the concentration of NCGC00185684.

This assay assesses the antagonistic effect of NCGC00185684 on NPS-induced cAMP production.

  • Cell Line: HEK293 cells stably expressing the human NPSR.

  • Assay Principle: Competitive immunoassay (e.g., HTRF or AlphaScreen).

  • Procedure:

    • Plate the NPSR-expressing cells in a microplate.

    • Pre-incubate the cells with varying concentrations of NCGC00185684 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a submaximal concentration of NPS (e.g., EC80).

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit.

    • The IC50 value is calculated from the concentration-response curve for the inhibition of NPS-stimulated cAMP production.

This assay evaluates the ability of NCGC00185684 to block the NPS-mediated phosphorylation of ERK.

  • Cell Line: NPSR-expressing cells (e.g., CHO-K1 or HEK293).

  • Detection Method: In-cell Western, ELISA, or Western blotting using a phospho-specific ERK antibody.

  • Procedure (In-cell Western):

    • Seed cells in a microplate.

    • Starve the cells in a serum-free medium to reduce basal ERK phosphorylation.

    • Pre-treat the cells with different concentrations of NCGC00185684.

    • Stimulate with NPS for a predetermined optimal time.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody specific for phosphorylated ERK (p-ERK) and a normalization antibody (e.g., total ERK or a housekeeping protein).

    • Incubate with species-specific secondary antibodies conjugated to different fluorophores.

    • Quantify the fluorescence signals using an imaging system.

    • The IC50 is determined by normalizing the p-ERK signal to the total protein signal and plotting the inhibition against the antagonist concentration.

In Vivo Assays

This study is designed to assess the absorption, distribution, metabolism, and excretion (ADME) properties of NCGC00185684, with a particular focus on its ability to penetrate the brain.

  • Animal Model: Male rats (e.g., Sprague-Dawley).

  • Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection of NCGC00185684.

  • Sample Collection: Collect blood and brain tissue at multiple time points post-administration.

  • Sample Analysis:

    • Process blood samples to obtain plasma.

    • Homogenize brain tissue.

    • Extract NCGC00185684 from plasma and brain homogenates.

    • Quantify the concentration of the compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), half-life (t1/2), and the brain-to-plasma concentration ratio.

This behavioral paradigm is used to evaluate the efficacy of NCGC00185684 in reducing alcohol-seeking and alcohol-taking behavior.[1][2]

  • Animal Model: Alcohol-preferring rats (e.g., Wistar or P-rats).

  • Apparatus: Operant conditioning chambers equipped with two levers, one of which delivers an alcohol solution and the other a non-rewarding solution (e.g., water).

  • Procedure:

    • Training: Train the rats to press the active lever to receive a reinforcement of alcohol solution.

    • Baseline: Establish a stable baseline of alcohol self-administration.

    • Treatment: Administer NCGC00185684 or vehicle systemically (e.g., i.p.) prior to the self-administration session.

    • Testing: Record the number of lever presses on both the active and inactive levers during the session.

  • Data Analysis: Compare the number of active lever presses (and consequently the amount of alcohol consumed) between the NCGC00185684-treated and vehicle-treated groups to determine the effect of the antagonist on alcohol self-administration.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental processes for characterizing a novel NPSR antagonist like NCGC00185684.

In_Vitro_Workflow Start Start: Compound Synthesis (NCGC00185684) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assays Functional Assays Start->Functional_Assays Data_Analysis Data Analysis: Determine Ki and IC50 Binding_Assay->Data_Analysis Ca_Assay Calcium Mobilization Assay Functional_Assays->Ca_Assay cAMP_Assay cAMP Accumulation Assay Functional_Assays->cAMP_Assay ERK_Assay ERK Phosphorylation Assay Functional_Assays->ERK_Assay Ca_Assay->Data_Analysis cAMP_Assay->Data_Analysis ERK_Assay->Data_Analysis End End: In Vitro Profile Data_Analysis->End

Caption: Workflow for the In Vitro Characterization of NCGC00185684.

In_Vivo_Workflow Start Start: Compound with Favorable In Vitro Profile PK_Study Pharmacokinetic Study in Rats Start->PK_Study BBB_Penetration Assess Brain-to-Plasma Ratio PK_Study->BBB_Penetration Behavioral_Study Operant Alcohol Self-Administration BBB_Penetration->Behavioral_Study If Brain Penetrant Data_Integration Integrate PK and Efficacy Data BBB_Penetration->Data_Integration Efficacy_Analysis Evaluate Reduction in Alcohol Intake Behavioral_Study->Efficacy_Analysis Efficacy_Analysis->Data_Integration End End: In Vivo Profile and Therapeutic Potential Data_Integration->End

Caption: Workflow for the In Vivo Evaluation of NCGC00185684.

Conclusion

NCGC00185684 is a valuable pharmacological tool for investigating the role of the NPS/NPSR system in the central nervous system. Its brain-penetrant nature and demonstrated efficacy in a preclinical model of alcohol self-administration underscore its potential as a lead compound for the development of novel therapeutics for alcohol use disorder and other CNS conditions where the NPS system is implicated. The detailed data and protocols provided in this guide are intended to facilitate further research and development in this promising area.

References

Discovery and Synthesis of NCGC 84: A Biased Antagonist of the Neuropeptide S Receptor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NCGC 84 (also known as NCGC00185684 or ML 154) is a potent, selective, and brain-penetrant antagonist of the Neuropeptide S (NPS) receptor (NPSR), a Gs/Gq-coupled G-protein coupled receptor (GPCR).[1][2] This small molecule, belonging to the imidazopyridine class, was identified through high-throughput screening and subsequent chemical optimization.[1] Notably, NCGC 84 exhibits biased antagonist properties, preferentially inhibiting the NPS-induced phosphorylation of extracellular signal-regulated kinase (ERK) over intracellular calcium (Ca2+) mobilization or cyclic adenosine monophosphate (cAMP) accumulation.[1][3] This unique pharmacological profile makes NCGC 84 a valuable tool for dissecting the signaling pathways downstream of NPSR activation and for investigating the therapeutic potential of NPSR antagonism in conditions such as alcohol use disorder.[1][4] This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of NCGC 84.

Discovery

NCGC 84 was developed from a high-throughput screening (HTS) campaign that identified the initial hit compound, MLS001018695, from a cAMP quantitation assay.[1] Subsequent structural optimization of this initial hit led to the generation of a series of potent imidazopyridine-based NPSR antagonists, from which NCGC 84 was selected for its high affinity, selectivity, and favorable pharmacokinetic properties, including its ability to cross the blood-brain barrier.[1]

Synthesis

While a detailed, step-by-step synthetic protocol for NCGC 84 is not publicly available in the referenced literature, it is described as a chemically optimized imidazopyridine derivative. The synthesis of imidazopyridine scaffolds generally involves the condensation of a 2-aminopyridine derivative with an α-haloketone. Further modifications and functionalization of the imidazopyridine core would have been performed to arrive at the final structure of NCGC 84.

Pharmacological Profile

In Vitro Pharmacology

NCGC 84 is a competitive antagonist of the NPSR, binding with nanomolar affinity.[1] Its inhibitory activity was assessed across multiple signaling pathways downstream of NPSR activation. The compound demonstrates a clear bias, being most potent in inhibiting NPS-induced ERK phosphorylation.

Table 1: In Vitro Inhibitory Activity of NCGC 84

AssayIC50 (nM)
NPS-Induced ERK Phosphorylation9.3
NPS-Induced Intracellular Ca2+ Response22.1 ± 1.9
NPS-Induced cAMP Response36.5 ± 6.4
[125I]Y10-NPS Displacement Assay5.0 ± 0.05

Data compiled from multiple sources.[1]

This biased antagonism is significant as NPS itself shows a higher potency for inducing ERK phosphorylation compared to its effects on cAMP and calcium signaling, suggesting that the ERK pathway may be a primary transducer of the NPS signal at physiological concentrations.[1]

In Vivo Pharmacology

Systemic administration of NCGC 84 in rats has demonstrated its ability to penetrate the brain and engage its central target.[1] A key in vivo finding is that pretreatment with NCGC 84 blocks alcohol-induced ERK phosphorylation in the central amygdala (CeA), a brain region critically involved in alcohol intake and reward.[1] Furthermore, NCGC 84 has been shown to decrease operant alcohol self-administration and reduce the motivation for alcohol reward in rats.[1]

Signaling Pathways and Experimental Workflows

NPSR Signaling Cascade and NCGC 84's Point of Intervention

The following diagram illustrates the known signaling pathways activated by the Neuropeptide S receptor and the inhibitory action of NCGC 84.

NPSR_Signaling cluster_membrane Cell Membrane NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) NPS->NPSR Activates Gq Gq NPSR->Gq Gs Gs NPSR->Gs ERK_pathway ERK Pathway NPSR->ERK_pathway β-arrestin or G-protein dependent NCGC84 NCGC 84 NCGC84->NPSR Inhibits PLC PLC Gq->PLC AC Adenylate Cyclase Gs->AC IP3 IP3 PLC->IP3 cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release IP3->Ca_release PKA PKA cAMP->PKA CREB CREB PKA->CREB ERK_phos pERK ERK_pathway->ERK_phos ERK_phos->CREB Gene_expression Gene Expression CREB->Gene_expression

NPSR signaling and NCGC 84 inhibition.
Experimental Workflow for In Vitro Characterization

The following diagram outlines the typical workflow for characterizing the in vitro pharmacological profile of a compound like NCGC 84.

in_vitro_workflow start Start: NPSR-expressing cells assay_selection Select Assay start->assay_selection cAMP_assay cAMP Assay assay_selection->cAMP_assay Gs pathway Ca_assay Calcium Mobilization Assay assay_selection->Ca_assay Gq pathway ERK_assay ERK Phosphorylation Assay assay_selection->ERK_assay MAPK pathway binding_assay Radioligand Binding Assay assay_selection->binding_assay Receptor Affinity data_analysis Data Analysis (IC50 determination) cAMP_assay->data_analysis Ca_assay->data_analysis ERK_assay->data_analysis binding_assay->data_analysis end End: Pharmacological Profile data_analysis->end

In vitro characterization workflow.

Experimental Protocols

Cell Culture

Chinese Hamster Ovary (CHO) cells stably expressing the human Neuropeptide S receptor (NPSR) are typically used for in vitro assays. Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

cAMP Assay

The intracellular cAMP level is measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.

Protocol Outline:

  • Cell Plating: Seed NPSR-CHO cells into 384-well plates and incubate overnight.

  • Compound Incubation: Pre-incubate cells with varying concentrations of NCGC 84.

  • NPS Stimulation: Add a fixed concentration of NPS (typically EC80) to stimulate the Gs pathway.

  • Lysis and Detection: Lyse the cells and add detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate).

  • Signal Measurement: After incubation, measure the HTRF signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Intracellular Calcium Mobilization Assay

Changes in intracellular calcium are monitored using a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

Protocol Outline:

  • Cell Plating: Seed NPSR-CHO cells into 384-well, black-walled, clear-bottom plates and incubate overnight.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye.

  • Compound Addition: Add varying concentrations of NCGC 84 to the wells.

  • NPS Stimulation and Signal Reading: Use a fluorescence plate reader (e.g., FLIPR) to add a fixed concentration of NPS and immediately measure the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response and calculate the percent inhibition to derive the IC50 value.

ERK Phosphorylation Assay

The level of phosphorylated ERK (pERK) is quantified using methods such as TR-FRET-based immunoassays or Western blotting.

Protocol Outline (TR-FRET):

  • Cell Plating: Seed NPSR-CHO cells in 384-well plates.

  • Compound Incubation: Treat cells with a concentration range of NCGC 84.

  • NPS Stimulation: Add NPS at its EC80 concentration to induce ERK phosphorylation.

  • Lysis and Detection: Lyse the cells and add the pERK and total ERK antibody detection reagents.

  • Signal Measurement: Read the TR-FRET signal after an incubation period.

  • Data Analysis: Normalize the pERK signal to the total ERK signal and calculate the IC50 value for NCGC 84.

Radioligand Binding Assay

This assay determines the affinity of NCGC 84 for the NPSR by measuring its ability to displace a radiolabeled ligand.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from NPSR-CHO cells.

  • Binding Reaction: Incubate the cell membranes with a fixed concentration of a radiolabeled NPSR ligand (e.g., [125I]Y10-NPS) and varying concentrations of NCGC 84.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of NCGC 84 to determine the Ki (inhibitory constant).

Conclusion

NCGC 84 is a valuable pharmacological tool for investigating the roles of the Neuropeptide S system. Its biased antagonism towards the ERK signaling pathway provides a unique opportunity to selectively probe the functional consequences of this particular branch of NPSR signaling. The demonstrated in vivo efficacy in reducing alcohol self-administration highlights the potential of NPSR antagonists as therapeutic agents for substance use disorders. Further research utilizing NCGC 84 will undoubtedly contribute to a deeper understanding of NPSR biology and its implications in health and disease.

References

No Public Data Available for NCGC00538431 Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of public scientific databases and literature, no specific information is currently available regarding the molecular target, mechanism of action, or biological activity of the compound designated NCGC00538431.

Efforts to retrieve data on this compound from prominent chemical and biological repositories, including PubChem and ChEMBL, as well as broader searches for associated research articles or patents, have been unsuccessful. The identifier "this compound" does not appear to be a publicly indexed designation for a chemical substance with characterized biological properties.

This lack of information prevents the creation of the requested in-depth technical guide. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows, cannot be fulfilled without foundational data on the compound's biological target and its effects.

It is possible that this compound is an internal designation for a compound within a specific research institution or company and the data has not been publicly disclosed. Alternatively, it may be a newly synthesized molecule for which research is not yet published.

Without any initial data, it is not possible to provide the requested:

  • Data Presentation: No quantitative data (e.g., IC50, EC50, Ki) is available to summarize in tabular format.

  • Experimental Protocols: No published studies exist from which to extract detailed methodologies for target identification and validation assays.

  • Mandatory Visualization: The absence of a known signaling pathway or experimental workflow related to this compound makes it impossible to generate the requested Graphviz diagrams.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult any internal documentation or contact the originating source of the "this compound" identifier for further details. At present, no publicly accessible information allows for the fulfillment of the user's request for a technical guide.

In Vitro Characterization of NCGC 84: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCGC 84, also known as ML 154 and NCGC00185684, is a potent and selective competitive antagonist of the Neuropeptide S (NPS) receptor (NPSR1). This technical guide provides a comprehensive overview of the in vitro characterization of NCGC 84, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for key assays. The information presented is intended to support further research and drug development efforts targeting the NPS system.

Introduction

The Neuropeptide S (NPS) system, comprising the 20-amino acid neuropeptide S and its cognate G protein-coupled receptor (GPCR), NPSR1, has emerged as a significant modulator of various physiological processes, including arousal, anxiety, and motivational behaviors. Dysregulation of the NPS system has been implicated in several neuropsychiatric and substance use disorders, making NPSR1 an attractive therapeutic target. NCGC 84 is a small molecule, brain-penetrant antagonist of NPSR1 that has demonstrated efficacy in preclinical models of alcohol self-administration. This document details the in vitro pharmacological profile of NCGC 84, providing essential data and methodologies for its use as a research tool and a potential lead compound for drug development.

Mechanism of Action

NCGC 84 functions as a competitive antagonist at the Neuropeptide S receptor (NPSR1). As a competitive antagonist, NCGC 84 binds to the same site on the NPSR1 as the endogenous ligand, Neuropeptide S, but does not activate the receptor. By occupying the binding site, it prevents NPS from binding and initiating downstream signaling cascades. NPSR1 is known to couple to both Gs and Gq proteins, leading to the activation of two primary signaling pathways:

  • Gs-cAMP Pathway: Activation of this pathway leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Gq-Calcium Mobilization Pathway: Activation of this pathway results in the mobilization of intracellular calcium ([Ca2+]).

NCGC 84 effectively blocks both of these signaling cascades initiated by NPS, demonstrating its comprehensive antagonistic activity at NPSR1.

Quantitative In Vitro Data

The in vitro antagonist potency of NCGC 84 has been determined through various functional assays. The following table summarizes the key quantitative data obtained from a Schild regression analysis in a cAMP assay.

ParameterValue95% Confidence IntervalAssay TypeCell Line
pA2 8.989.03 - 8.94cAMP AccumulationNot Specified

Table 1: In Vitro Antagonist Potency of NCGC 84 at the NPS Receptor.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize NCGC 84 are provided below.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for expressing recombinant GPCRs.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Transfection: Cells are transiently or stably transfected with a mammalian expression vector containing the full-length human NPSR1 cDNA. Transfection can be performed using standard methods such as calcium phosphate precipitation or lipid-based transfection reagents. For stable cell line generation, cells are selected using an appropriate antibiotic (e.g., G418) following transfection.

cAMP Accumulation Assay (Gs Pathway)

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP.

  • Principle: NPSR1 activation by NPS leads to Gs protein activation, adenylyl cyclase stimulation, and subsequent cAMP production. A competitive antagonist will shift the dose-response curve of the agonist to the right.

  • Protocol:

    • Seed NPSR1-expressing HEK293 cells into 96-well plates and culture overnight.

    • Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation).

    • Pre-incubate the cells with varying concentrations of NCGC 84 (or vehicle control) for 15-30 minutes at 37°C.

    • Stimulate the cells with a range of concentrations of Neuropeptide S for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on homogenous time-resolved fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: Plot the concentration-response curves for NPS in the absence and presence of different concentrations of NCGC 84. Perform a Schild regression analysis to determine the pA2 value, which represents the negative logarithm of the antagonist's equilibrium dissociation constant (Kb). A slope of the Schild plot close to 1 is indicative of competitive antagonism.

Intracellular Calcium Mobilization Assay (Gq Pathway)

This assay measures the ability of an antagonist to block the agonist-induced release of intracellular calcium.

  • Principle: NPSR1 activation by NPS can also couple to Gq proteins, leading to the activation of phospholipase C, production of inositol trisphosphate (IP3), and the subsequent release of Ca2+ from intracellular stores.

  • Protocol:

    • Seed NPSR1-expressing HEK293 cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in assay buffer for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add varying concentrations of NCGC 84 to the wells and incubate for a specified period.

    • Add a fixed concentration of NPS (typically the EC80) to stimulate calcium release and measure the fluorescence intensity over time.

    • Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal. The IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) can be calculated by fitting the data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflow Diagrams

Neuropeptide S Receptor (NPSR1) Signaling Pathway

The following diagram illustrates the dual signaling pathways activated by the Neuropeptide S receptor and the point of inhibition by NCGC 84.

NPSR1_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NPS Neuropeptide S (NPS) NPSR1 NPSR1 NPS->NPSR1 Binding & Activation Gs Gs NPSR1->Gs Gq Gq NPSR1->Gq NCGC84 NCGC 84 NCGC84->NPSR1 Competitive Antagonism AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces Ca2 [Ca2+]i PLC->Ca2 Increases Response1 Cellular Response 1 cAMP->Response1 Response2 Cellular Response 2 Ca2->Response2

Caption: NPSR1 signaling and NCGC 84 inhibition.

Experimental Workflow for Antagonist Characterization

This diagram outlines the general workflow for characterizing a competitive antagonist like NCGC 84 using in vitro functional assays.

Antagonist_Workflow cluster_setup Assay Setup cluster_assay Functional Assay cluster_analysis Data Analysis Cell_Culture Culture NPSR1-expressing cells Plate_Cells Plate cells in microtiter plates Cell_Culture->Plate_Cells Add_Antagonist Add varying concentrations of NCGC 84 Plate_Cells->Add_Antagonist Add_Agonist Add varying concentrations of NPS Add_Antagonist->Add_Agonist Measure_Response Measure cAMP or Calcium signal Add_Agonist->Measure_Response Dose_Response Generate dose-response curves Measure_Response->Dose_Response Schild_Analysis Perform Schild analysis Dose_Response->Schild_Analysis Determine_pA2 Determine pA2 value Schild_Analysis->Determine_pA2

Caption: Workflow for in vitro antagonist characterization.

Conclusion

NCGC 84 is a well-characterized, potent, and selective competitive antagonist of the Neuropeptide S receptor 1. Its ability to block both Gs- and Gq-mediated signaling pathways makes it a valuable tool for investigating the physiological and pathological roles of the NPS system. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this compound and a framework for the characterization of other NPSR1 modulators. Further in vivo studies will be crucial to fully elucidate the therapeutic potential of NCGC 84.

NCGC84: An In-Depth Technical Guide to its Selectivity and Affinity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCGC84, also known as NCGC00185684, is a potent and selective antagonist of the Neuropeptide S Receptor (NPSR), a G protein-coupled receptor implicated in a variety of neurological processes. This technical guide provides a comprehensive overview of the selectivity and affinity profile of NCGC84, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental assessment. NCGC84 demonstrates nanomolar affinity for the NPSR and exhibits significant functional selectivity, or "biased antagonism," by preferentially inhibiting the ERK phosphorylation pathway over other signaling cascades. This unique profile makes NCGC84 a valuable tool for dissecting NPSR signaling and a potential lead compound for the development of novel therapeutics.

Quantitative Affinity and Selectivity Profile

The affinity and functional selectivity of NCGC84 have been characterized through a series of in vitro assays. The data consistently demonstrate its high affinity for the Neuropeptide S Receptor (NPSR) and its biased antagonism towards the ERK signaling pathway.

Table 1: In Vitro Affinity and Potency of NCGC84

This table summarizes the inhibitory constants (IC50) of NCGC84 in various functional and binding assays. The data highlight the compound's nanomolar potency at the NPSR.

Assay TypeTargetCell LineIC50 (nM)Reference
Radioligand DisplacementNPSRCHO-NPSR5.0 ± 0.05[1]
Intracellular Ca2+ MobilizationNPSRCHO-NPSR36.5 ± 6.4[1]
cAMP InhibitionNPSRCHO-NPSR22.1 ± 1.9[1]
ERK Phosphorylation InhibitionNPSRCHO-NPSR9.3[1]
Table 2: Selectivity Profile of NCGC84

This table outlines the selectivity of NCGC84 against other receptors. The compound shows high selectivity for the NPSR.

TargetAssay TypeCell LineActivityReference
Vasopressin V1b ReceptorIntracellular Ca2+ MobilizationHEK293No inhibition up to 10 µM[1]
Endogenous Purinergic ReceptorIntracellular Ca2+ MobilizationHEK293No inhibition up to 10 µM[1]

Note: A broad kinase selectivity profile for NCGC84 is not publicly available in the reviewed literature.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Cell Culture
  • CHO-K1 cells stably expressing the human NPSR (CHO-NPSR) were cultured in DMEM/F12 medium.

  • HEK293-T cells were cultured in DMEM.

  • All culture media were supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

  • Cells were maintained at 37°C in a humidified incubator with 5% CO2.

Radioligand Displacement Assay

This assay was performed to determine the binding affinity of NCGC84 to the NPSR.

  • Radioligand: [125I]Y10-NPS

  • Cell Preparation: CHO-NPSR cells were seeded in 24-well plates and grown to 90-95% confluency.

  • Assay Procedure:

    • Cells were washed once with 1 ml of PBS.

    • Cells were then incubated with 0.15 nM [125I]Y10-NPS in the absence or presence of increasing concentrations of NCGC84.

    • The incubation was carried out in DMEM containing 0.1% bovine serum albumin at 20°C for 1.5 hours.

    • Following incubation, the cells were washed, and the bound radioactivity was measured to determine the displacement of the radioligand by NCGC84.

Intracellular Ca2+ Mobilization Assay

This assay measures the ability of NCGC84 to inhibit NPS-induced increases in intracellular calcium.

  • Cell Line: CHO-NPSR

  • Assay Principle: Changes in intracellular calcium levels are detected using a fluorescent calcium indicator dye.

  • Assay Procedure:

    • CHO-NPSR cells were plated in a 1536-well plate at a density of 2000 cells in 3 µl/well and incubated overnight.

    • 3 µl of a calcium-sensitive dye was added to each well, and the plates were incubated at 37°C with 5% CO2 for 1 hour.

    • 23 nl of NCGC84 solution in DMSO was then added.

    • The plates were further incubated for 10 minutes before measuring the fluorescence signal to determine the inhibition of the NPS-induced calcium response.

cAMP Inhibition Assay

This assay quantifies the inhibition of NPS-stimulated cAMP production by NCGC84.

  • Cell Line: CHO-NPSR

  • Assay Format: Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Assay Procedure:

    • CHO-NPSR cells were seeded in white 384-well plates at a density of 10,000 cells in 20 µl/well and incubated overnight.

    • NCGC84 was added to the wells, followed by the addition of the NPS agonist.

    • The plates were incubated for 30 minutes at 37°C with 5% CO2.

    • 10 µl/well of the HTRF detection reagent mixture, containing a d2-dye-conjugated cAMP and a cryptate-conjugated anti-cAMP antibody, was added.

    • The TR-FRET signal was measured to determine the level of cAMP inhibition.

ERK Phosphorylation Inhibition Assay

This assay measures the preferential inhibitory effect of NCGC84 on the NPS-induced ERK signaling pathway.

  • Cell Line: CHO-NPSR

  • Assay Format: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay using a commercial kit.

  • Assay Procedure:

    • CHO-NPSR cells were incubated overnight at 37°C with 5% CO2.

    • The growth medium was replaced with 100 µl/well of Opti-MEM medium, and the cells were incubated for an additional 4 hours.

    • Cells were then treated with NCGC84 followed by stimulation with NPS.

    • The level of ERK1/2 phosphorylation was measured according to the manufacturer's instructions for the TR-FRET assay kit.

    • Inhibition of ERK phosphorylation was also confirmed by Western blot analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the Neuropeptide S Receptor and a generalized workflow for assessing the antagonist activity of NCGC84.

NPSR_Signaling_Pathway cluster_Gq Gq Pathway cluster_Gs Gs Pathway cluster_ERK ERK Pathway NPS Neuropeptide S (NPS) NPSR NPSR (GPCR) NPS->NPSR Gq Gαq NPSR->Gq Activates Gs Gαs NPSR->Gs Activates ERK_activation ERK Phosphorylation NPSR->ERK_activation Activates NCGC84 NCGC84 NCGC84->NPSR Inhibits PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA

Caption: NPSR Signaling and NCGC84 Inhibition.

Experimental_Workflow cluster_assays Functional Readouts start Start: CHO-NPSR Cell Culture plate_cells Plate cells in multi-well plates start->plate_cells add_ncgc84 Add varying concentrations of NCGC84 plate_cells->add_ncgc84 add_nps Add constant concentration of NPS (agonist) add_ncgc84->add_nps incubate Incubate for specified time add_nps->incubate ca_assay Ca²⁺ Mobilization Assay incubate->ca_assay camp_assay cAMP Accumulation Assay incubate->camp_assay erk_assay ERK Phosphorylation Assay incubate->erk_assay analyze Data Analysis: Determine IC₅₀ values ca_assay->analyze camp_assay->analyze erk_assay->analyze

Caption: Workflow for NCGC84 Antagonist Assays.

Conclusion

NCGC84 is a high-affinity, selective, and brain-penetrant antagonist of the Neuropeptide S Receptor. Its notable characteristic is its biased antagonism, demonstrating a preferential inhibition of the ERK phosphorylation signaling pathway over the Gq/Ca2+ and Gs/cAMP pathways. This in-depth guide provides the quantitative data and detailed experimental protocols that underscore these findings. The unique pharmacological profile of NCGC84 makes it an invaluable research tool for elucidating the complex roles of NPSR signaling in the central nervous system and serves as a promising foundation for the development of targeted therapeutics. Further investigation into its broader selectivity, particularly against a panel of kinases, would provide an even more complete understanding of its pharmacological profile.

References

NCGC00185684: A Technical Guide to a Novel Probe for Neuropeptide S Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NCGC00185684, a novel and selective antagonist for the Neuropeptide S (NPS) receptor (NPSR1). This document details the compound's pharmacological properties, the experimental protocols for its characterization, and the signaling pathways it modulates, offering a comprehensive resource for its application in neuroscience research and drug development.

Introduction to the Neuropeptide S Receptor (NPSR1)

The Neuropeptide S receptor is a G-protein coupled receptor (GPCR) that, with its endogenous ligand Neuropeptide S (NPS), forms a significant neurotransmitter system.[1] The NPSR1 is coupled to both Gαs and Gαq proteins, and its activation initiates two primary signaling cascades: an increase in intracellular cyclic AMP (cAMP) and the mobilization of intracellular calcium (Ca2+).[1][2] This dual signaling capacity allows the NPS-NPSR1 system to play a crucial role in a wide array of physiological and pathological processes, including the regulation of anxiety, arousal, memory consolidation, and addiction-related behaviors.[2][3][4] The development of selective probes to dissect these pathways is therefore of high scientific interest.

Characterization of NCGC00185684

NCGC00185684 has been identified as a potent, selective, and brain-penetrant antagonist of the NPS receptor with nanomolar affinity.[2][5] A key feature of this probe is its biased antagonism, demonstrating a preferential blockade of the ERK-phosphorylation pathway over the canonical G-protein mediated cAMP and Ca2+ signaling pathways.[2][5]

Quantitative Pharmacological Data

The following tables summarize the in vitro activity of NCGC00185684 in comparison to another known NPSR1 antagonist, SHA-68.

Table 1: Functional Antagonist Activity of NCGC00185684

Assay TypeParameterNCGC00185684SHA-68
ERK PhosphorylationIC₅₀ (nM)9.3 ± 11.5-
Intracellular cAMP ResponseIC₅₀ (nM)>10,000-
Intracellular Calcium ResponseIC₅₀ (nM)>10,000-

Data derived from studies on CHO cells expressing the NPS receptor.[2]

Workflow for Probe Characterization

The logical workflow for characterizing a novel NPS receptor probe like NCGC00185684 is depicted below. This process ensures a thorough evaluation of its affinity, functional activity, and selectivity.

G cluster_0 Probe Discovery & Synthesis cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 In Vivo Evaluation a Compound Synthesis b Binding Affinity Assay (e.g., Radioligand Binding) a->b c Functional Assays (e.g., Calcium, cAMP) b->c d Selectivity Profiling (vs. other GPCRs) c->d e Biased Antagonism Assessment (e.g., ERK Phosphorylation) d->e f Pharmacokinetic Studies (Brain Penetrance) e->f g Behavioral Models (e.g., Alcohol Self-Administration) f->g

Caption: Workflow for NPS Receptor Probe Characterization.

NPS Receptor Signaling Pathways

Activation of the NPS receptor by its endogenous ligand, NPS, triggers a cascade of intracellular events. The receptor's coupling to Gαs and Gαq proteins leads to the activation of adenylyl cyclase and phospholipase C, respectively. NCGC00185684's biased antagonism is particularly relevant to the downstream ERK phosphorylation pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling NPS NPS NPSR1 NPSR1 NPS->NPSR1 Activates Gs Gαs NPSR1->Gs Gq Gαq NPSR1->Gq ERK ERK Phosphorylation NPSR1->ERK β-arrestin or G-protein mediated NCGC00185684 NCGC00185684 NCGC00185684->NPSR1 Antagonizes NCGC00185684->ERK Preferentially Blocks AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP ↑ cAMP AC->cAMP IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2

Caption: NPS Receptor Signaling and NCGC00185684's Point of Intervention.

Experimental Protocols

The following are generalized methodologies for the key experiments used to characterize NCGC00185684 as a probe for NPS receptor studies.

Radioligand Binding Assay for NPSR1

This assay determines the affinity of a test compound for the NPS receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Line: HEK293 or CHO cells stably expressing human NPSR1.

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Protocol:

    • Incubate cell membranes with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Tyr-NPS).

    • Add increasing concentrations of the test compound (NCGC00185684).

    • Incubate to allow for binding equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the Ki value from the IC₅₀ using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block NPS-induced increases in intracellular calcium.

  • Cell Line: CHO-K1 cells stably co-expressing human NPSR1 and a Gα protein.

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pluronic F-127.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Assay Protocol:

    • Plate cells in a 96- or 384-well plate and grow to confluence.

    • Load cells with the calcium-sensitive dye.

    • Add varying concentrations of the antagonist (NCGC00185684) and incubate.

    • Add a fixed concentration of NPS (agonist) to stimulate the receptor.

    • Measure the fluorescence intensity over time using a plate reader (e.g., FLIPR).

    • Calculate the IC₅₀ value from the concentration-response curve.

cAMP Accumulation Assay

This assay quantifies the ability of an antagonist to inhibit NPS-stimulated cAMP production.

  • Cell Line: HEK293 or CHO cells stably expressing human NPSR1.

  • Assay Kit: A commercially available cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

  • Assay Protocol:

    • Seed cells in a suitable multi-well plate.

    • Pre-treat cells with varying concentrations of the antagonist (NCGC00185684) in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

    • Stimulate the cells with a fixed concentration of NPS.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen assay kit.

    • Determine the IC₅₀ value from the resulting dose-response curve.

ERK Phosphorylation Assay (Western Blot)

This assay is crucial for determining the biased antagonism of a compound by measuring its effect on a downstream signaling event.

  • Cell Line: CHO cells stably expressing human NPSR1.

  • Reagents:

    • Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Assay Protocol:

    • Culture cells to near confluence.

    • Serum-starve the cells to reduce basal ERK phosphorylation.

    • Pre-incubate cells with different concentrations of the antagonist (NCGC00185684).

    • Stimulate with a fixed concentration of NPS for a short period (e.g., 5-10 minutes).

    • Lyse the cells and determine the total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies for p-ERK and total ERK.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the ratio of p-ERK to total ERK and calculate the IC₅₀.

Conclusion

NCGC00185684 is a valuable chemical probe for investigating the complex biology of the Neuropeptide S receptor. Its high potency, brain penetrance, and particularly its biased antagonism, make it a unique tool for differentiating the roles of various NPSR1-mediated signaling pathways in both normal physiology and disease states, such as alcohol use disorder.[2][5] The experimental framework provided in this guide offers a robust approach for the comprehensive characterization of this and other novel modulators of the NPS receptor system.

References

The Pharmacological Profile of NCGC 84: A Novel Neuropeptide S Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of NCGC00014884 (NCGC 84), a potent and selective antagonist of the Neuropeptide S (NPS) receptor (NPSR). NCGC 84 is a valuable tool for investigating the physiological roles of the NPS system and holds potential for therapeutic development in areas such as anxiety, addiction, and sleep disorders. This document summarizes key quantitative data, details experimental methodologies for its characterization, and provides visual representations of the involved signaling pathways and experimental workflows.

Core Pharmacological Data

NCGC 84 is a brain-penetrant, competitive antagonist of the NPSR with nanomolar affinity.[1][2] Its inhibitory activity has been characterized across multiple downstream signaling pathways, demonstrating a degree of bias towards the ERK phosphorylation pathway. The following table summarizes the key in vitro pharmacological data for NCGC 84.

ParameterValueAssay TypeCell LineReference
Binding Affinity (IC50) 5.0 nM[125I]-NPS DisplacementCHO-K1 cells expressing human NPSR[1]
Functional Antagonism (IC50) 22.1 nMNPS-induced cAMP ResponseCHO-K1 cells expressing human NPSR[1]
36.5 nMNPS-induced Calcium MobilizationCHO-K1 cells expressing human NPSR[1]
9.3 ± 11.5 nMNPS-induced ERK PhosphorylationCHO cells expressing NPSR[2]
Mechanism of Action Competitive AntagonistSchild Analysis (cAMP assay)CHO-K1 cells expressing human NPSR[2]
Schild Analysis (pA2) 8.98cAMP AssayCHO-K1 cells expressing human NPSR[2]

Signaling Pathways and Experimental Workflows

The activation of the NPS receptor by its endogenous ligand, Neuropeptide S, initiates a cascade of intracellular signaling events. NPSR is known to couple to both Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively.[3] This results in an increase in intracellular cyclic adenosine monophosphate (cAMP) and the mobilization of intracellular calcium (Ca2+).[3] Furthermore, NPSR activation stimulates the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4] NCGC 84 acts as a competitive antagonist, blocking these downstream signaling events.

Below are diagrams illustrating the key signaling pathways and a typical experimental workflow for characterizing an NPSR antagonist like NCGC 84.

NPS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) NPS->NPSR activates NCGC84 NCGC 84 NCGC84->NPSR blocks Gs Gαs NPSR->Gs Gq Gαq NPSR->Gq RAF Raf NPSR->RAF AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces Ca2 Ca²⁺ Mobilization PLC->Ca2 leads to PKA PKA cAMP->PKA activates PKC PKC Ca2->PKC activates ERK p-ERK1/2 MEK MEK MEK->ERK activates RAF->MEK activates

Caption: NPS Receptor Signaling Pathways and Antagonism by NCGC 84.

Experimental_Workflow cluster_functional_assays Functional Assays start Start: Characterization of NPSR Antagonist step1 Radioligand Binding Assay (Determine Binding Affinity - IC₅₀) start->step1 step2 Functional Assays (Determine Functional Potency - IC₅₀) step1->step2 assay1 cAMP Accumulation Assay assay2 Calcium Mobilization Assay assay3 ERK Phosphorylation Assay step3 Mechanism of Action (Schild Analysis) assay1->step3 assay2->step3 assay3->step3 step4 Selectivity Profiling (Test against other receptors) step3->step4 end End: Pharmacological Profile Established step4->end

Caption: Experimental Workflow for NPSR Antagonist Characterization.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of a compound's pharmacological profile. Below are representative protocols for the key assays used to evaluate NCGC 84.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the NPS receptor by measuring its ability to displace a radiolabeled ligand.

1. Cell Culture and Membrane Preparation:

  • Culture HEK293 or CHO cells stably expressing the human NPS receptor in appropriate media.

  • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in an assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [125I]-NPS), and varying concentrations of the unlabeled test compound (NCGC 84).

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled NPS.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

3. Filtration and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by NPS.

1. Cell Culture and Dye Loading:

  • Seed cells stably expressing the NPS receptor into a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

2. Compound Addition and Measurement:

  • Wash the cells to remove excess dye.

  • Add varying concentrations of the antagonist (NCGC 84) to the wells and incubate.

  • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Measure the baseline fluorescence.

  • Add a fixed concentration of NPS (typically the EC80) to all wells and continuously measure the fluorescence intensity over time.

3. Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Determine the peak fluorescence response for each well.

  • Plot the percentage of inhibition of the NPS-induced response against the logarithm of the antagonist concentration.

  • Calculate the IC50 value from the resulting dose-response curve.

cAMP Accumulation Assay

This assay quantifies the ability of an antagonist to inhibit the NPS-stimulated production of cyclic AMP.

1. Cell Culture and Treatment:

  • Seed cells expressing the NPS receptor into a 96-well plate.

  • Pre-incubate the cells with varying concentrations of the antagonist (NCGC 84) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulate the cells with a fixed concentration of NPS (typically the EC80).

2. Cell Lysis and Detection:

  • Lyse the cells to release the intracellular cAMP.

  • The amount of cAMP in the lysate can be quantified using various methods, such as:

    • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.

    • Luminescence-based assays: Utilizing a genetically engineered enzyme that produces light in the presence of cAMP.

3. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the concentration of cAMP in each sample from the standard curve.

  • Plot the percentage of inhibition of the NPS-induced cAMP production against the logarithm of the antagonist concentration.

  • Calculate the IC50 value from the dose-response curve.

ERK Phosphorylation Assay (Western Blot)

This assay is used to measure the inhibition of NPS-induced phosphorylation of ERK1/2.

1. Cell Culture and Treatment:

  • Culture cells expressing the NPS receptor in multi-well plates.

  • Serum-starve the cells to reduce basal ERK phosphorylation.

  • Pre-treat the cells with different concentrations of the antagonist (NCGC 84).

  • Stimulate the cells with NPS for a short period (e.g., 5-10 minutes).

2. Cell Lysis and Protein Quantification:

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate.

3. Western Blotting:

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2.

4. Data Analysis:

  • Quantify the band intensities for p-ERK and total ERK using densitometry software.

  • Calculate the ratio of p-ERK to total ERK for each sample.

  • Plot the percentage of inhibition of NPS-induced ERK phosphorylation against the logarithm of the antagonist concentration.

  • Determine the IC50 value from the resulting curve.[2]

References

Methodological & Application

No Publicly Available Data for In Vivo Studies of NCGC00538431

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information regarding in vivo studies, mechanism of action, preclinical data, or toxicology for the compound designated as NCGC00538431. This identifier is likely an internal designation from a specific chemical library or screening campaign, and the associated research data has not been published in the public domain.

Therefore, the creation of detailed application notes and protocols for the use of this compound in in vivo studies is not possible at this time. Such documentation requires a foundation of existing research that describes the compound's biological activity, its molecular target, and its effects in living organisms.

For researchers, scientists, and drug development professionals interested in a novel compound, the typical workflow would involve a series of preclinical studies to establish a foundational understanding before proceeding to in vivo experiments. A generalized workflow for such a process is outlined below.

General Workflow for Preclinical to In Vivo Research

A logical progression from compound identification to in vivo testing is crucial for successful drug development. The following diagram illustrates a typical experimental workflow.

G cluster_0 In Vitro / In Silico cluster_1 In Vivo A Compound Identification (e.g., this compound) B Target Identification & Validation A->B Computational Modeling High-Throughput Screening C In Vitro Assay Development B->C D Biochemical & Cellular Assays C->D E Mechanism of Action Studies D->E Hit-to-Lead Optimization F Pharmacokinetics (PK) & Pharmacodynamics (PD) E->F G Animal Model Selection F->G H Efficacy Studies G->H I Toxicology & Safety Studies H->I Dose-Response Relationship

Figure 1. A generalized experimental workflow from initial compound identification through in vivo studies. This process begins with in silico and in vitro characterization before moving into animal models.

Without specific data for this compound, it is impossible to populate the detailed protocols and data tables that would be required for a comprehensive application note. Should information on this compound become publicly available, a detailed guide for its in vivo use would include the following sections:

  • Mechanism of Action: A description of the biological target and the signaling pathway modulated by the compound.

  • Pharmacology: Data on the compound's activity and selectivity from in vitro and in vivo models.

  • Pharmacokinetics: Information on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Efficacy Models: Detailed protocols for animal models of disease in which the compound has shown efficacy.

  • Toxicology: A summary of safety and toxicology data.

Researchers in possession of non-public data for this compound would need to consult their internal documentation to develop appropriate in vivo study protocols.

Application Notes and Protocols: A Representative Model for Operant Alcohol Self-Administration

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for a specific experimental protocol for "NCGC00015884" in the context of alcohol self-administration did not yield a defined public protocol. The following application notes and protocols are a representative model synthesized from established operant self-administration procedures for studying alcohol-seeking behaviors in rodents. This detailed guide is intended for researchers, scientists, and drug development professionals.

Introduction

Operant self-administration is a widely used behavioral paradigm to study the reinforcing properties of alcohol and the neurobiological mechanisms underlying alcohol use disorder. In this model, animals learn to perform a specific response (e.g., pressing a lever) to receive an alcohol reward. This methodology allows for the precise measurement of alcohol-seeking and consumption behaviors. The following protocols outline the key steps for establishing and conducting operant oral alcohol self-administration experiments in a laboratory setting.

Experimental Protocols

Animal Model and Housing
  • Species: Male and female mice (e.g., C57BL/6J) or rats (e.g., Wistar, Sprague-Dawley) are commonly used.

  • Age: Animals are typically young adults at the start of the experiment (8-10 weeks old).

  • Housing: Animals are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Standard chow and water are available ad libitum, except where noted in specific protocols. All procedures should be approved by the institution's Animal Care and Use Committee.

Apparatus
  • Operant Conditioning Chambers: Standard operant conditioning chambers (e.g., Med Associates) are used. Each chamber is housed within a sound-attenuating cubicle.

  • Components:

    • Two retractable levers (one "active" and one "inactive").

    • A liquid delivery system connected to the active lever, consisting of a syringe pump and a sipper tube or liquid cup.

    • A cue light located above the active lever.

    • A house light to provide general illumination.

    • A grid floor for delivering mild foot shocks, if aversive stimuli are part of the experimental design.

    • A computer with appropriate software (e.g., MED-PC) to control the apparatus and record data.

Experimental Workflow

The following diagram outlines the typical workflow for an operant alcohol self-administration experiment.

G cluster_acclimation Phase 1: Acclimation & Habituation cluster_training Phase 2: Training cluster_testing Phase 3: Pharmacological Testing cluster_analysis Phase 4: Data Analysis A Animal Acclimation (1 week) B Handling & Habituation to Experimental Room A->B C Initial Lever Press Training (e.g., with sucrose solution) D Introduction of Alcohol (fading from sucrose to alcohol) C->D E Establishment of Stable Self-Administration Baseline D->E F Administration of Test Compound (e.g., NCGC Compound) or Vehicle E->F G Operant Self-Administration Session F->G H Data Collection (Lever Presses, Alcohol Intake) G->H I Blood Sample Collection (Blood Alcohol Concentration) G->I J Statistical Analysis H->J I->J

Figure 1: Experimental workflow for operant alcohol self-administration.
Detailed Methodologies

2.4.1. Lever Press Training (Shaping)

  • Sucrose Training: To facilitate learning, animals are first trained to press a lever for a highly palatable 10% sucrose solution.

  • Schedule of Reinforcement: Initially, a Fixed Ratio 1 (FR1) schedule is used, where each press on the active lever results in the delivery of a small volume (e.g., 0.1 mL) of the sucrose solution and the presentation of a cue light for a short duration (e.g., 5 seconds). Presses on the inactive lever are recorded but have no programmed consequences.

  • Session Duration: Training sessions are typically 30-60 minutes in length and are conducted daily.

  • Criteria for Acquisition: Training continues until animals demonstrate stable responding on the active lever and discrimination between the active and inactive levers (e.g., >70% of total presses on the active lever for three consecutive days).

2.4.2. Introduction of Alcohol

  • Sucrose Fading: Once lever pressing for sucrose is acquired, alcohol (e.g., 10% w/v ethanol in water) is gradually introduced into the sucrose solution. The concentration of sucrose is faded out over several sessions (e.g., 10% sucrose + 10% ethanol -> 5% sucrose + 10% ethanol -> 2% sucrose + 10% ethanol -> 10% ethanol).

  • Ethanol Concentration: The final concentration of ethanol can be varied depending on the experimental question (e.g., 10-20% w/v).

2.4.3. Stable Self-Administration

  • Baseline Responding: Animals are allowed to self-administer the final alcohol concentration until a stable baseline of responding is achieved. Stability is typically defined as less than 20% variation in the number of active lever presses and alcohol intake over three consecutive days.

2.4.4. Pharmacological Testing

  • Drug Administration: The test compound (e.g., a novel NCGC compound) or its vehicle is administered prior to the self-administration session. The route of administration (e.g., intraperitoneal, oral gavage) and pretreatment time are determined by the pharmacokinetic properties of the compound.

  • Experimental Design: A within-subjects or between-subjects design can be used. In a within-subjects design, each animal receives all treatment conditions (vehicle and different doses of the compound) in a counterbalanced order.

  • Data Collection: During the session, the number of active and inactive lever presses, and the volume of alcohol consumed are recorded.

  • Blood Alcohol Concentration (BAC): Immediately after the session, a blood sample may be collected (e.g., via tail snip) to determine the BAC using an alcohol analyzer. This is crucial to confirm that pharmacologically relevant amounts of ethanol are being consumed.[1]

Data Presentation

The following table provides an example of how quantitative data from an alcohol self-administration study could be presented.

Treatment GroupActive Lever Presses (Mean ± SEM)Inactive Lever Presses (Mean ± SEM)Alcohol Intake (g/kg) (Mean ± SEM)Blood Alcohol Concentration (mg/dL) (Mean ± SEM)
Vehicle125 ± 1015 ± 31.8 ± 0.285 ± 9
Compound X (1 mg/kg)110 ± 1214 ± 41.6 ± 0.378 ± 11
Compound X (5 mg/kg)70 ± 812 ± 21.1 ± 0.150 ± 7*
Compound X (10 mg/kg)45 ± 6 13 ± 30.7 ± 0.132 ± 5**

*p < 0.05, **p < 0.01 compared to Vehicle group

Hypothetical Signaling Pathway in Alcohol Reinforcement

The reinforcing effects of alcohol are mediated by complex neurochemical signaling pathways, particularly within the brain's reward circuitry. The following diagram illustrates a simplified, hypothetical signaling cascade that could be investigated in the context of alcohol's effects.

G cluster_extracellular cluster_membrane cluster_intracellular cluster_nucleus cluster_output EtOH Ethanol Receptor GABA-A / NMDA Receptor EtOH->Receptor Allosteric Modulation AC Adenylyl Cyclase Receptor->AC Inhibition cAMP cAMP AC->cAMP - PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB (Transcription Factor) PKA->CREB Phosphorylation Gene Gene Expression (e.g., c-Fos, BDNF) CREB->Gene Regulation Response Changes in Neural Plasticity & Reinforcing Effects Gene->Response

Figure 2: Hypothetical signaling pathway in alcohol reinforcement.

This diagram depicts how ethanol can modulate neurotransmitter receptors, leading to downstream changes in intracellular signaling cascades, gene expression, and ultimately, the neuroplastic changes that underlie the reinforcing effects of alcohol. A compound like "NCGC00015884" could be hypothesized to interact with one or more components of such a pathway.

References

Application Notes and Protocols for NCGC84 in Anxiety and Stress Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anxiety and stress-related disorders represent a significant global health challenge. The neuropeptide S (NPS) system has emerged as a promising target for novel therapeutic interventions in these conditions. NPS and its receptor (NPSR) are expressed in key brain regions involved in the regulation of fear, anxiety, and arousal. NCGC00000084 (also known as NCGC84) is a potent, selective, and brain-penetrant small molecule antagonist of the NPSR.[1] Its ability to cross the blood-brain barrier and sustain concentrations above its IC50 for over 48 hours makes it a valuable tool for investigating the role of the endogenous NPS system in rodent models of anxiety and stress.[1] These application notes provide detailed protocols for utilizing NCGC84 to study anxiety- and stress-related behaviors.

Mechanism of Action

NCGC84 is a competitive antagonist at the NPSR.[1] Schild analysis has confirmed this mechanism, with a pA2 value of 8.98 and a slope close to 1.0.[1][2] The NPSR is a G-protein coupled receptor that, upon activation by NPS, couples to both Gs and Gq proteins, leading to increases in intracellular cyclic AMP (cAMP) and calcium (Ca2+), respectively.[3] Interestingly, NCGC84 exhibits biased antagonism, preferentially inhibiting NPS-induced ERK phosphorylation over intracellular Ca2+ or cAMP responses.[1][4] This suggests that the ERK signaling pathway may be a key downstream mediator of NPS function in the brain.[1]

Data Presentation

In Vitro Pharmacology of NCGC84
ParameterValue (nM)AssayReference
IC50 5.0 ± 0.05[¹²⁵I]Y10-NPS Displacement[1][5]
IC50 22.1 ± 1.9NPS-induced cAMP Response[1][5]
IC50 36.5 ± 6.4NPS-induced Intracellular Ca²⁺ Response[1][5]
IC50 9.3 ± 11.5NPS-induced ERK Phosphorylation[1]
pA2 8.98 (95% CI: 8.94-9.03)Schild Analysis (cAMP Assay)[1][2]
In Vivo Effects of NCGC84 in Rats
DoseRouteModelEffectBrain RegionReference
1 mg/kgi.p.Operant Alcohol Self-AdministrationDecreased self-administration-[1]
1 mg/kgi.p.Alcohol-Induced ERK PhosphorylationBlocked phosphorylationCentral Amygdala[1]

Signaling Pathway

NPS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) NPS->NPSR Binds Gs Gs NPSR->Gs Activates Gq Gq NPSR->Gq Activates ERK ERK Phosphorylation NPSR->ERK Induces AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Produces Ca2 Ca²⁺ PLC->Ca2 Increases NCGC84 NCGC84 NCGC84->NPSR Blocks (Competitive Antagonist)

Caption: NPS Receptor Signaling Pathways and the inhibitory action of NCGC84.

Experimental Protocols

Protocol 1: Elevated Plus-Maze (EPM) for Assessing Anxiolytic-like Effects

This protocol is adapted from general EPM procedures and tailored for the evaluation of NCGC84. The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[6][7][8][9][10]

1. Materials:

  • Elevated Plus-Maze apparatus (two open arms, two closed arms, elevated from the floor).[7][9]

  • NCGC84 solution (dissolved in a suitable vehicle, e.g., 10% Tween 80 in saline).

  • Vehicle solution.

  • Rodents (rats or mice).

  • Video tracking software.

2. Procedure:

  • Habituation: Acclimate animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer NCGC84 (e.g., 1 mg/kg, i.p.) or vehicle to the animals. The timing of administration should be based on the pharmacokinetic profile of the compound to ensure peak brain exposure during the test. A 30-60 minute pre-treatment time is common for i.p. injections.

  • EPM Testing:

    • Place the animal in the center of the EPM, facing one of the closed arms.

    • Allow the animal to freely explore the maze for a 5-minute session.[9]

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled.

    • An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect. Total distance traveled can be used as a measure of general locomotor activity.

EPM_Workflow cluster_pre_test Pre-Testing cluster_test Testing cluster_post_test Post-Testing Habituation Animal Habituation (1 hour) Drug_Admin NCGC84 or Vehicle Administration (e.g., 1 mg/kg, i.p.) Habituation->Drug_Admin EPM_Test Elevated Plus-Maze Test (5 minutes) Drug_Admin->EPM_Test 30-60 min post-injection Data_Acquisition Video Recording & Tracking EPM_Test->Data_Acquisition Data_Analysis Analysis of Behavioral Parameters: - Time in open/closed arms - Entries into open/closed arms - Total distance traveled Data_Acquisition->Data_Analysis

Caption: Experimental workflow for the Elevated Plus-Maze test with NCGC84.

Protocol 2: Fear Conditioning for Assessing Effects on Fear Memory

This protocol describes a classical fear conditioning paradigm to investigate the role of the NPS system in the acquisition, consolidation, and expression of fear memories using NCGC84.

1. Materials:

  • Fear conditioning chambers equipped with a grid floor for footshock delivery, a speaker for auditory cues, and a video camera.

  • NCGC84 solution.

  • Vehicle solution.

  • Rodents.

  • Software for controlling the paradigm and analyzing freezing behavior.

2. Procedure:

  • Day 1: Conditioning:

    • Place the animal in the conditioning chamber and allow for a 2-3 minute habituation period.

    • Present a neutral conditioned stimulus (CS), such as a tone (e.g., 80 dB, 2.8 kHz for 30 seconds).

    • Co-terminate the CS with an aversive unconditioned stimulus (US), a mild footshock (e.g., 0.5-0.7 mA for 2 seconds).

    • Repeat the CS-US pairing for a set number of trials (e.g., 3-5 times) with an inter-trial interval of 1-2 minutes.

    • Administer NCGC84 or vehicle at a specific time point relative to conditioning to investigate its effect on different memory phases:

      • Acquisition: Administer before the conditioning session.

      • Consolidation: Administer immediately after the conditioning session.

  • Day 2: Contextual Fear Testing:

    • Place the animal back into the same conditioning chamber (context) without presenting the CS or US.

    • Record freezing behavior for a 5-minute session. Freezing is defined as the complete absence of movement except for respiration.

  • Day 3: Cued Fear Testing:

    • Place the animal in a novel context (different shape, color, and odor).

    • After a habituation period, present the CS (tone) without the US.

    • Record freezing behavior during the CS presentation. To investigate the effect on fear expression (retrieval), administer NCGC84 or vehicle before this session.

3. Data Analysis:

  • Quantify the percentage of time the animal spends freezing during the contextual and cued fear tests.

  • A decrease in freezing behavior in the NCGC84-treated group compared to the vehicle group would suggest an attenuation of fear memory.

Fear_Conditioning_Workflow cluster_day1 Day 1: Conditioning cluster_day2 Day 2: Contextual Fear Test cluster_day3 Day 3: Cued Fear Test Conditioning Fear Conditioning (CS-US Pairings) Drug_Admin1 NCGC84/Vehicle Admin. (Pre- or Post-Session) Context_Test Contextual Fear Test (Measure Freezing) Conditioning->Context_Test 24 hours Cued_Test Cued Fear Test in Novel Context (Measure Freezing to CS) Context_Test->Cued_Test 24 hours Drug_Admin2 NCGC84/Vehicle Admin. (Pre-Session for Retrieval) Drug_Admin2->Cued_Test

Caption: Experimental workflow for the Fear Conditioning paradigm with NCGC84.

Conclusion

NCGC84 is a valuable pharmacological tool for elucidating the role of the NPS-NPSR system in the neurobiology of anxiety and stress. Its favorable pharmacokinetic profile and demonstrated in vivo efficacy make it suitable for a range of behavioral and molecular studies. The protocols provided here offer a starting point for researchers to investigate the therapeutic potential of NPSR antagonism in preclinical models of anxiety and stress-related disorders. Further research is warranted to fully characterize the behavioral effects of NCGC84 and its underlying molecular mechanisms.

References

No Publicly Available Data on NCGC00538431 in Cocaine-Seeking Behavior Studies

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public chemical databases, no information is currently available regarding the application of the compound identified as NCGC00538431 in studies of cocaine-seeking behavior.

This identifier may represent a compound from a private or proprietary screening library that has not been disclosed in public-facing research. As such, details regarding its chemical structure, pharmacological target, and mechanism of action are not accessible.

Without foundational information on the compound, it is not possible to provide the requested detailed Application Notes, Experimental Protocols, or associated data and diagrams. Researchers and drug development professionals interested in this specific compound are advised to consult the originating source or institution that designated the "this compound" identifier for further information.

General information on the experimental models and signaling pathways relevant to cocaine-seeking behavior is provided below for informational purposes.

General Methodologies in Cocaine-Seeking Behavior Research

Studies investigating potential therapeutic agents for cocaine addiction often employ a variety of established preclinical models. These models are designed to mimic different aspects of human drug-taking and relapse behavior.

Cocaine Self-Administration and Reinstatement Model

This is a widely used operant conditioning paradigm to study the reinforcing effects of drugs and the propensity for relapse.

  • Acquisition Phase: Laboratory animals, typically rats or mice, are trained to perform a specific action (e.g., pressing a lever) to receive an intravenous infusion of cocaine. This phase models the initial period of drug-taking behavior.

  • Extinction Phase: Once self-administration behavior is stable, the cocaine infusions are withheld when the animal performs the action. This leads to a gradual decrease in the lever-pressing behavior.

  • Reinstatement Phase: After the behavior is extinguished, relapse-like behavior (renewed lever-pressing) can be triggered by various stimuli, including a small, non-contingent "priming" dose of cocaine, exposure to cues previously associated with cocaine availability, or a stressful stimulus. This phase models the triggers for relapse in humans.

A potential therapeutic compound like this compound would typically be administered before the reinstatement phase to assess its ability to block or attenuate the reinstated cocaine-seeking behavior.

Conditioned Place Preference (CPP)

The CPP paradigm is used to assess the rewarding properties of a drug by measuring the animal's preference for an environment that has been paired with the drug's effects.

  • Pre-Conditioning Phase: The animal's baseline preference for two distinct chambers is determined.

  • Conditioning Phase: Over several days, the animal is confined to one chamber after receiving a cocaine injection and to the other chamber after receiving a saline injection.

  • Test Phase: The animal is allowed to freely explore both chambers, and the time spent in each is recorded. A significant increase in time spent in the cocaine-paired chamber is indicative of the drug's rewarding effect.

A test compound would be administered during the conditioning phase to see if it can block the acquisition of CPP, or before the test phase to see if it can block the expression of an already established CPP.

Key Signaling Pathways in Cocaine Addiction

The neurobiology of cocaine addiction is complex, involving multiple neurotransmitter systems and intracellular signaling cascades. A primary target of cocaine is the dopamine transporter (DAT), leading to increased dopamine levels in the brain's reward circuitry. However, long-term drug use leads to neuroadaptations in various signaling pathways.

One of the critical pathways implicated in cocaine-seeking behavior involves the regulation of synaptic plasticity in brain regions like the nucleus accumbens and prefrontal cortex. Key signaling molecules in these pathways include:

  • Dopamine Receptors (D1 and D2): Activation of these receptors initiates downstream signaling cascades.

  • cAMP/PKA Pathway: A major downstream effector of D1 receptor activation.

  • ERK/MAPK Pathway: Involved in long-term changes in gene expression and synaptic plasticity.

  • Glutamatergic System: Particularly the NMDA and AMPA receptors, which play a crucial role in learning and memory processes associated with addiction.

Below is a generalized diagram illustrating a potential signaling pathway that could be a target for novel therapeutics in cocaine addiction.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Blocks DA_cleft Increased DA DAT->DA_cleft Increased Release DA Dopamine (DA) DA->DAT D1R D1 Receptor DA_cleft->D1R AC Adenylyl Cyclase D1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (ΔFosB) CREB->Gene_Expression Synaptic Plasticity Synaptic Plasticity Gene_Expression->Synaptic Plasticity Cocaine Seeking Cocaine Seeking Synaptic Plasticity->Cocaine Seeking

Application Notes and Protocols for NCGC84 Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the administration of NCGC84 (also known as NCGC00185684), a novel and potent Neuropeptide S (NPS) receptor antagonist, in rodent models. The following sections detail the administration, dosage, and available data for this compound in rats. Currently, specific dosage and administration data for mice are limited in the available literature.

Overview of NCGC84

NCGC84 is a brain-penetrant antagonist of the Neuropeptide S receptor (NPSR). It has been utilized in preclinical studies to investigate the role of the NPS system in various physiological and pathological processes, including alcohol-seeking behavior. Its mechanism of action involves blocking the NPS-induced phosphorylation of the extracellular signal-regulated kinase (ERK) in key brain regions like the central amygdala.

Quantitative Data Summary

The following table summarizes the known quantitative data for NCGC84 administration in rodent models based on available literature.

ParameterRodent ModelAdministration RouteDosageVehiclePurpose of StudyReference
Dosage RatIntraperitoneal (i.p.)1 mg/kg10% Solutol, 10% N,N-dimethylacetamide, and 80% 10 mM PBS, pH 7.4Alcohol self-administration[1]

Experimental Protocols

Preparation of NCGC84 Formulation for In Vivo Administration

This protocol describes the preparation of NCGC84 for intraperitoneal injection in rats.

Materials:

  • NCGC84 compound

  • Solutol® HS 15

  • N,N-dimethylacetamide (DMA)

  • Phosphate-buffered saline (PBS), 10 mM, pH 7.4

  • Sonicator

  • Sterile vials

  • Syringes and needles for administration

Procedure:

  • Weigh the required amount of NCGC84 based on the desired final concentration and volume.

  • Prepare the vehicle solution by mixing 10% Solutol, 10% N,N-dimethylacetamide, and 80% 10 mM PBS (pH 7.4). For example, to prepare 10 mL of the vehicle, mix 1 mL of Solutol, 1 mL of DMA, and 8 mL of 10 mM PBS.

  • Add the weighed NCGC84 to the vehicle solution.

  • Sonicate the mixture for a minimum of 2 minutes to ensure complete dissolution of the compound.[1]

  • Visually inspect the solution to ensure there are no visible particles.

  • The final solution is ready for administration.

Intraperitoneal (i.p.) Administration Protocol in Rats

This protocol details the procedure for administering NCGC84 via intraperitoneal injection in rats.

Materials:

  • Prepared NCGC84 formulation

  • Rat restraint device (if necessary)

  • Appropriately sized sterile syringes and needles (e.g., 23-25 gauge)

  • 70% ethanol for disinfection

Procedure:

  • Gently restrain the rat. The animal should be positioned to expose the lower abdominal quadrants.

  • Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder and cecum.

  • Swab the injection site with 70% ethanol.

  • Insert the needle at a 30-40 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure that a blood vessel or organ has not been punctured. If blood or any fluid appears in the syringe, withdraw the needle and select a new injection site.

  • Inject the NCGC84 solution at a steady rate. The volume to be injected should be calculated based on the animal's body weight to achieve the desired dose (e.g., 1 ml/kg for the 1 mg/kg dose).[1]

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions following the injection.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of NCGC84 and a typical experimental workflow for its in vivo evaluation.

NCGC84_Mechanism_of_Action NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) NPS->NPSR Binds to ERK_Phos ERK Phosphorylation NPSR->ERK_Phos Activates NCGC84 NCGC84 NCGC84->NPSR Blocks Downstream Downstream Cellular Responses ERK_Phos->Downstream

Caption: Mechanism of action of NCGC84 as an NPSR antagonist.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_data Data Analysis Formulation NCGC84 Formulation (1 mg/mL in vehicle) IP_Injection Intraperitoneal Injection (1 mg/kg) Formulation->IP_Injection Animal_Model Rodent Model (Rat) Animal_Model->IP_Injection Behavioral_Test Behavioral Testing (e.g., Alcohol Self-Administration) IP_Injection->Behavioral_Test Biochemical_Analysis Biochemical Analysis (e.g., ERK Phosphorylation) IP_Injection->Biochemical_Analysis Data_Analysis Statistical Analysis of Results Behavioral_Test->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo studies with NCGC84.

References

Investigating Neuropeptide S Receptor Signaling with NCGC00185684

Author: BenchChem Technical Support Team. Date: November 2025

Note: This document focuses on the Neuropeptide S (NPS) receptor antagonist NCGC00185684 , as no public data could be found for NCGC00538431. It is presumed that this compound may be a related compound or a typographical error.

Application Notes

The Neuropeptide S (NPS) receptor, NPSR1, is a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, including anxiety, arousal, and addiction.[1][2] Upon activation by its endogenous ligand, Neuropeptide S, NPSR1 initiates multiple intracellular signaling cascades. Understanding these pathways is crucial for the development of novel therapeutics targeting NPSR1-related disorders. NCGC00185684 is a potent and selective antagonist of the NPS receptor, serving as a valuable tool for dissecting its complex signaling mechanisms.[1]

NPSR1 couples to both Gαs and Gαq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively.[3] This results in the downstream production of cyclic AMP (cAMP) and the mobilization of intracellular calcium (Ca2+).[3] Furthermore, NPSR1 activation stimulates the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).[1]

NCGC00185684 exhibits biased antagonism, preferentially inhibiting the NPS-induced ERK phosphorylation over cAMP accumulation or calcium mobilization.[1] This characteristic makes it a particularly interesting tool for studying the differential roles of these signaling pathways in cellular and physiological responses to NPS.

Quantitative Data Summary

The inhibitory activity of NCGC00185684 on the different NPS receptor signaling pathways has been characterized in various in vitro assays. The following table summarizes the key quantitative data for this compound.

Assay TypeParameterValue (nM)Cell Line
cAMP Accumulation Assay IC5022.1CHO-NPSR
Calcium Mobilization Assay IC5036.5CHO-NPSR
ERK Phosphorylation Assay IC509.3 ± 11.5CHO-NPSR
Radioligand Binding Assay IC50 ([125I]-NPS displacement)5.0CHO-NPSR

Data sourced from Thorsell et al. (2013).[4]

Signaling Pathways and Experimental Workflows

NPS Receptor Signaling Pathways

The activation of the NPS receptor by its ligand, Neuropeptide S, triggers three primary signaling cascades within the cell.

NPS_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NPS Neuropeptide S NPSR1 NPS Receptor (NPSR1) NPS->NPSR1 binds Gq Gαq NPSR1->Gq activates Gs Gαs NPSR1->Gs activates MAPK_cascade MAPK Cascade (Raf/MEK/ERK) NPSR1->MAPK_cascade activates PLC Phospholipase C Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response Ca2 Ca²⁺ IP3->Ca2 releases from ER PKC PKC DAG->PKC Ca2->PKC co-activates PKC->Cellular_Response pERK pERK MAPK_cascade->pERK phosphorylates pERK->Cellular_Response NCGC00185684 NCGC00185684 NCGC00185684->NPSR1 inhibits

Caption: NPS Receptor Signaling Pathways.

Experimental Workflow: Investigating NPS Receptor Antagonism

A general workflow for characterizing the inhibitory effect of NCGC00185684 on NPS receptor signaling involves a series of in vitro cell-based assays.

Antagonist_Workflow cluster_setup Cell Culture & Preparation cluster_treatment Compound Treatment cluster_assays Signal Detection Assays cluster_analysis Data Analysis Culture_Cells Culture CHO-NPSR cells Seed_Plates Seed cells into 96- or 384-well plates Culture_Cells->Seed_Plates Pretreat Pre-incubate with NCGC00185684 (or vehicle) Seed_Plates->Pretreat Stimulate Stimulate with NPS (EC80 concentration) Pretreat->Stimulate Ca_Assay Calcium Mobilization Assay (e.g., Fluo-4 dye) Stimulate->Ca_Assay cAMP_Assay cAMP Accumulation Assay (e.g., HTRF, AlphaScreen) Stimulate->cAMP_Assay ERK_Assay ERK Phosphorylation Assay (e.g., Western Blot, In-Cell ELISA) Stimulate->ERK_Assay Measure_Signal Measure fluorescence/ luminescence/absorbance Ca_Assay->Measure_Signal cAMP_Assay->Measure_Signal ERK_Assay->Measure_Signal IC50_Calc Calculate IC50 values Measure_Signal->IC50_Calc

Caption: Experimental Workflow for NPSR Antagonist Characterization.

Experimental Protocols

The following are generalized protocols for the key experiments used to investigate NPS receptor signaling and its inhibition by compounds like NCGC00185684. Specific details may need to be optimized based on the cell line and available equipment.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

  • CHO cells stably expressing NPSR1 (CHO-NPSR)

  • Culture medium (e.g., DMEM/F12 with 10% FBS)

  • Black, clear-bottom 96- or 384-well assay plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Probenecid (to prevent dye leakage)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • NCGC00185684

  • Neuropeptide S (NPS)

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Plating: Seed CHO-NPSR cells into black, clear-bottom assay plates at an appropriate density and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

    • Remove culture medium from the cells and add the loading buffer.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature.

  • Compound Preparation:

    • Prepare serial dilutions of NCGC00185684 in assay buffer.

    • Prepare a solution of NPS at a concentration that elicits ~80% of the maximal response (EC80).

  • Assay Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add the NCGC00185684 dilutions (or vehicle) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Add the NPS EC80 solution to all wells.

    • Immediately begin kinetic fluorescence measurement for 2-3 minutes.

  • Data Analysis:

    • Calculate the peak fluorescence response after NPS addition, subtracting the baseline.

    • Normalize the data to the vehicle control (0% inhibition) and a control with no NPS (100% inhibition).

    • Plot the normalized response against the concentration of NCGC00185684 and fit to a four-parameter logistic equation to determine the IC50 value.

cAMP Accumulation Assay

This assay quantifies the amount of cyclic AMP produced by cells upon receptor stimulation.

Materials:

  • CHO-NPSR cells

  • Culture medium

  • White, opaque 384-well assay plates

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • NCGC00185684

  • Neuropeptide S (NPS)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Protocol:

  • Cell Preparation: Harvest CHO-NPSR cells and resuspend in assay buffer containing a PDE inhibitor.

  • Compound and Cell Plating:

    • Add serial dilutions of NCGC00185684 to the wells of the assay plate.

    • Add the cell suspension to the wells.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Stimulation: Add NPS at its EC80 concentration to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

  • Detection:

    • Lyse the cells and add the detection reagents from the cAMP kit according to the manufacturer's instructions.

    • Incubate as required by the kit protocol.

  • Measurement: Read the plate on a suitable plate reader (e.g., HTRF-compatible or AlphaScreen reader).

  • Data Analysis:

    • Convert the raw signal to cAMP concentration using a standard curve.

    • Normalize the data and calculate the IC50 for NCGC00185684 as described for the calcium assay.

ERK Phosphorylation Assay

This assay measures the level of phosphorylated ERK, a downstream marker of MAPK pathway activation.

Materials:

  • CHO-NPSR cells

  • Culture medium and serum-free medium

  • 96-well cell culture plates

  • NCGC00185684

  • Neuropeptide S (NPS)

  • Fixing solution (e.g., 4% formaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • Secondary antibody conjugated to HRP or a fluorescent dye

  • Detection substrate (e.g., TMB for HRP, or read on a fluorescence plate reader)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

Protocol:

  • Cell Plating and Serum Starvation:

    • Seed CHO-NPSR cells in 96-well plates and grow to confluency.

    • Replace the culture medium with serum-free medium and incubate for at least 4 hours (or overnight) to reduce basal ERK phosphorylation.

  • Compound Treatment:

    • Pre-incubate the cells with serial dilutions of NCGC00185684 for 30 minutes.

    • Stimulate the cells with NPS (EC80 concentration) for a short period (e.g., 5-10 minutes).

  • Cell Fixation and Permeabilization:

    • Quickly remove the medium and fix the cells with fixing solution.

    • Wash the cells and then add permeabilization buffer.

  • Immunostaining:

    • Block non-specific binding with blocking buffer.

    • Incubate with the primary antibody against phospho-ERK1/2.

    • Wash and then incubate with the appropriate secondary antibody.

  • Detection:

    • Add the detection substrate and allow the signal to develop.

    • Read the absorbance or fluorescence on a plate reader.

  • Normalization (Optional but recommended):

    • In parallel wells, or after stripping the phospho-ERK antibody, stain for total ERK to normalize the phospho-ERK signal to the total amount of ERK protein in each well.

  • Data Analysis:

    • Calculate the normalized phospho-ERK signal.

    • Determine the IC50 of NCGC00185684 by plotting the normalized signal against the compound concentration.

References

No Publicly Available Data on NCGC 84 for Arousal and Wakefulness Studies

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for information, there is currently no publicly available scientific literature, experimental data, or established protocols detailing the use of the chemical compound NCGC00244484 (NCGC 84) in the study of arousal and wakefulness.

Extensive searches for "NCGC00244484" and "NCGC 84" in relation to terms such as "arousal," "wakefulness," "sleep studies," "mechanism of action," and "pharmacology" did not yield any specific results. This lack of information prevents the creation of the requested detailed Application Notes and Protocols.

Consequently, it is not possible to provide the following required components:

  • Data Presentation: No quantitative data on the efficacy, potency, or effects of NCGC 84 on sleep-wake parameters could be located to summarize in a tabular format.

  • Experimental Protocols: Without any published studies, detailed methodologies for key experiments involving NCGC 84 cannot be provided.

  • Visualization: The absence of information on the compound's mechanism of action or its use in specific experimental workflows makes it impossible to generate the requested Graphviz diagrams of signaling pathways or experimental procedures.

Researchers, scientists, and drug development professionals interested in the potential effects of NCGC 84 on arousal and wakefulness would need to conduct foundational, exploratory research to determine its bioactivity, mechanism of action, and potential therapeutic applications in this area. Such research would be the necessary first step before any standardized protocols or application notes could be developed.

Application Notes and Protocols: A General Framework for the In Vivo Delivery of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "NCGC00000084" (also referred to as NCGC 84) did not yield specific information regarding its solubility, established in vivo dissolution protocols, or its precise mechanism of action and associated signaling pathways. The following application notes and protocols are therefore provided as a general framework for researchers and drug development professionals working with novel or poorly characterized compounds with low aqueous solubility. This guide is based on established principles of formulation development for in vivo research.

Introduction

The in vivo evaluation of novel chemical entities is a critical step in the drug development process. A significant challenge in this phase is the effective delivery of poorly water-soluble compounds to achieve desired exposure levels in animal models. The formulation of such compounds for in vivo administration requires a systematic approach to ensure bioavailability and obtain reliable pharmacological data. This document outlines a general protocol for developing a suitable formulation for a poorly soluble compound, intended for in vivo experiments.

Formulation Development Strategy

The primary goal of formulation development for in vivo studies is to prepare a homogenous and stable vehicle that can be safely administered to animals and allows for adequate absorption of the test compound. The choice of formulation will depend on the physicochemical properties of the compound, the intended route of administration, and the required dose.

Solubility Assessment

A preliminary solubility assessment in various pharmaceutically acceptable solvents and vehicles is the first step. This will guide the selection of an appropriate formulation strategy.

Table 1: Solubility Screening Template

Solvent/Vehicle SystemConcentration of Compound (mg/mL)Observations (e.g., Clear Solution, Suspension, Precipitate)
Water
Saline (0.9% NaCl)
Phosphate-Buffered Saline (PBS)
5% Dextrose in Water (D5W)
Polyethylene Glycol 400 (PEG 400)
Propylene Glycol (PG)
Dimethyl Sulfoxide (DMSO)
Ethanol
10% Tween® 80 in Water
10% Solutol® HS 15 in Water
Corn Oil
Sesame Oil

This table should be populated with experimental data for the specific compound.

Experimental Protocols

The following are generalized protocols for preparing different types of formulations. The final choice will be dictated by the solubility data obtained in the previous step.

Protocol for Preparing a Solution Formulation

This protocol is suitable for compounds that are soluble in a co-solvent system or a surfactant-based vehicle.

Materials:

  • Test Compound (e.g., NCGC 84)

  • Primary Solvent (e.g., DMSO, Ethanol)

  • Co-solvent/Vehicle (e.g., PEG 400, Saline, D5W)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • Magnetic stirrer and stir bar

  • Sterile filters (if required for the route of administration)

Procedure:

  • Weigh the required amount of the test compound and place it in a sterile vial.

  • Add the primary solvent (e.g., DMSO) dropwise while vortexing to dissolve the compound completely. The volume of the primary solvent should be kept to a minimum (typically ≤10% of the final volume).

  • In a separate sterile container, prepare the required volume of the co-solvent/vehicle.

  • While vortexing or stirring the co-solvent/vehicle, slowly add the drug concentrate from step 2.

  • Continue to mix until a clear, homogenous solution is obtained. If necessary, sonicate briefly to aid dissolution.

  • Visually inspect the solution for any precipitation or cloudiness.

  • If required for the route of administration (e.g., intravenous), filter the final solution through a sterile filter (e.g., 0.22 µm).

Protocol for Preparing a Suspension Formulation

This protocol is suitable for compounds that are not sufficiently soluble in any acceptable vehicle system.

Materials:

  • Test Compound (micronized, if possible)

  • Wetting Agent (e.g., Tween® 80)

  • Suspending Agent (e.g., Carboxymethylcellulose sodium)

  • Vehicle (e.g., Water, Saline)

  • Mortar and pestle or homogenizer

  • Sterile vials

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the required amount of the test compound. If the particle size is large, gently grind it to a fine powder using a mortar and pestle.

  • In a sterile vial, prepare a solution of the wetting agent in a small volume of the vehicle.

  • Add the powdered compound to the wetting agent solution and mix to form a uniform paste. This ensures that the particles are adequately wetted and reduces clumping.

  • In a separate container, prepare the suspending vehicle by dissolving the suspending agent in the remaining volume of the vehicle.

  • Gradually add the suspending vehicle to the paste from step 3 while continuously mixing or homogenizing.

  • Continue mixing until a uniform and easily re-suspendable formulation is achieved.

  • Before each administration, ensure the suspension is thoroughly mixed to guarantee dose uniformity.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing a compound for in vivo administration.

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration Compound_Weighing Weigh Compound Solvent_Selection Select Vehicle System (based on solubility data) Compound_Weighing->Solvent_Selection Input Dissolution Dissolve/Suspend Compound (Vortex, Sonicate, Homogenize) Solvent_Selection->Dissolution Proceed with QC_Check Quality Control Check (Visual Inspection for Homogeneity) Dissolution->QC_Check Check Dose_Calculation Calculate Dose Volume QC_Check->Dose_Calculation Pass Animal_Dosing Administer to Animal (e.g., IP, IV, PO) Dose_Calculation->Animal_Dosing Prepare Syringe Observation Post-Dosing Observation Animal_Dosing->Observation Monitor

Caption: Workflow for preparing a compound for in vivo administration.

Signaling Pathway Information

As of the latest search, there is no publicly available information detailing the specific signaling pathways modulated by NCGC00000084. For novel compounds, elucidating the mechanism of action often involves a series of in vitro and in vivo experiments, including target identification, pathway analysis using techniques like RNA sequencing or proteomics, and validation using specific inhibitors or genetic models.

The following is a hypothetical and generalized representation of a signaling pathway that could be investigated for a novel anti-cancer agent.

G NCGC_84 NCGC 84 (Hypothetical) Target_Kinase Target Kinase NCGC_84->Target_Kinase Inhibits Downstream_Effector_1 Downstream Effector 1 Target_Kinase->Downstream_Effector_1 Activates Downstream_Effector_2 Downstream Effector 2 Target_Kinase->Downstream_Effector_2 Activates Transcription_Factor Transcription Factor Downstream_Effector_1->Transcription_Factor Regulates Downstream_Effector_2->Transcription_Factor Regulates Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Transcription_Factor->Cellular_Response Induces

Caption: Hypothetical signaling pathway for a novel kinase inhibitor.

Application Notes and Protocols: NCGC00538431's Role in Modulating ERK Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

To the Valued Researcher,

Our comprehensive search for scientific literature and data regarding "NCGC00538431" and its specific role in the modulation of ERK phosphorylation has yielded no publicly available information. At present, there are no research articles, patents, or database entries that describe the biological activity of this compound in relation to the ERK signaling pathway.

Therefore, we are unable to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams for this compound's effect on ERK phosphorylation.

We recommend the following actions for researchers, scientists, and drug development professionals interested in this topic:

  • Verify Compound Identifier: Please ensure that "this compound" is the correct and complete identifier for the compound of interest. Minor typographical errors can significantly impact search results.

  • Consult Internal Data: If this compound was generated or acquired through internal research programs or collaborations, we advise consulting internal databases and documentation for any available bioactivity data.

  • Perform Initial Screening: If you are in possession of this compound, we recommend performing initial in-vitro kinase assays to determine its effect, if any, on ERK phosphorylation. A general protocol for such an assay is provided below as a template.

General Protocol Template for Assessing ERK Phosphorylation

This protocol provides a general framework for a cell-based ELISA to measure the modulation of ERK1/2 phosphorylation. This can be adapted for initial screening of novel compounds like this compound.

Objective:

To determine the effect of a test compound on the phosphorylation of ERK1/2 in a relevant cell line.

Materials:
  • Human, mouse, or rat cell line of interest

  • Black, clear-bottom 96-well cell culture plates

  • Cell culture medium and supplements

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., a known MEK inhibitor or activator)

  • Negative control (vehicle)

  • Phosphate Buffered Saline (PBS)

  • Fixing Solution (e.g., 4% formaldehyde in PBS)

  • Quenching Solution (e.g., 1% H₂O₂ in PBS with 0.1% Triton X-100)

  • Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)

  • Primary Antibody against phospho-ERK1/2 (pERK)

  • Primary Antibody against total ERK1/2

  • HRP-conjugated secondary antibody

  • Fluorescent substrate for HRP

  • Total protein stain (e.g., Janus Green)

  • Fluorescence plate reader

Experimental Workflow Diagram:

experimental_workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay ERK Phosphorylation Assay cluster_analysis Data Analysis seed_cells Seed cells into 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_cells Treat cells with this compound, positive/negative controls incubate_overnight->treat_cells incubate_treatment Incubate for desired time treat_cells->incubate_treatment fix_cells Fix cells incubate_treatment->fix_cells quench Quench endogenous peroxidases fix_cells->quench block Block non-specific binding quench->block primary_ab Incubate with anti-pERK and anti-total ERK antibodies block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab develop Add fluorescent substrate secondary_ab->develop read_plate Read fluorescence develop->read_plate stain Stain for total protein read_plate->stain read_stain Read absorbance/fluorescence stain->read_stain normalize Normalize pERK signal to total protein read_stain->normalize calculate Calculate % inhibition/activation and IC50/EC50 normalize->calculate

Caption: A generalized workflow for a cell-based ELISA to measure ERK phosphorylation.

Protocol Steps:
  • Cell Seeding: Seed 20,000-40,000 cells per well in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and controls for the desired time period (e.g., 30 minutes to 24 hours).

  • Fixation: Aspirate the media and fix the cells with 100 µL of Fixing Solution for 20 minutes at room temperature.

  • Washing: Wash the wells three times with PBS.

  • Quenching and Permeabilization: Add 100 µL of Quenching Solution and incubate for 20 minutes at room temperature.

  • Washing: Wash the wells three times with PBS.

  • Blocking: Add 100 µL of Blocking Buffer and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies against pERK and total ERK (in separate wells or using a multiplexing system) overnight at 4°C.

  • Washing: Wash the wells three times with PBS containing 0.1% Tween-20.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Washing: Wash the wells five times with PBS containing 0.1% Tween-20.

  • Signal Development: Add the fluorescent HRP substrate and incubate until a sufficient signal has developed.

  • Fluorescence Reading: Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Total Protein Staining: Stain the cells with a total protein stain, wash, and read the absorbance or fluorescence.

  • Data Analysis: Normalize the pERK signal to the total protein content for each well. Calculate the percentage of inhibition or activation relative to controls. Determine IC50 or EC50 values by fitting the data to a dose-response curve.

Representative Signaling Pathway Diagram

The following diagram illustrates the canonical MAPK/ERK signaling pathway, which is a common target for drug discovery in oncology and other diseases.

mapk_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras GPCR GPCR GPCR->Ras Raf Raf Ras->Raf GTP MEK MEK1/2 Raf->MEK p ERK ERK1/2 MEK->ERK p pERK p-ERK1/2 ERK->pERK pERK_n p-ERK1/2 pERK->pERK_n Translocation TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) pERK_n->TranscriptionFactors p GeneExpression Gene Expression TranscriptionFactors->GeneExpression

Caption: The canonical MAPK/ERK signaling cascade.

We trust that this information, while not specific to this compound, will be a valuable resource for your research endeavors. We will continue to monitor for any new information on this compound and will update our documentation accordingly.

Troubleshooting & Optimization

NCGC00538431 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCGC00538431.

I. Compound Information

Identifier Value
NCGC ID This compound
Chemical Name 3-(4-chlorophenyl)-4-cyano-5-(1-pyrazolyl)-2-thiophenecarboxylic acid ethyl ester
CAS Number 1322757-84-5
PubChem CID 54763592
Molecular Formula C17H12ClN3O2S
Molecular Weight 357.81 g/mol

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. Many organic compounds are soluble in DMSO.[1][2] For aqueous-based assays, it is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on biological systems.[3]

Q2: How should I prepare a stock solution of this compound?

A2: A general protocol for preparing a stock solution is to weigh the desired amount of the compound and dissolve it in a suitable solvent, such as DMSO, to a known concentration (e.g., 10 mM).[4][5][6] It is advisable to start with a small amount of solvent and gradually add more while vortexing or sonicating to aid dissolution.[5]

Q3: What are the recommended storage conditions for this compound solutions?

A3: Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation.[5] Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles. Protect solutions from light, especially if the compound has known photosensitivity, although specific data for this compound is not available.

Q4: Is this compound stable in aqueous solutions?

A4: The stability of this compound in aqueous solutions has not been extensively characterized. It is recommended to prepare fresh dilutions in aqueous buffers from a DMSO stock solution immediately before use. If storage of aqueous solutions is necessary, it is best to conduct a stability study to determine the rate of degradation under your specific experimental conditions.

III. Troubleshooting Guides

A. Solubility Issues

Problem: The compound does not fully dissolve in the chosen solvent.

Possible Cause Troubleshooting Step
Insufficient Solvent Gradually add more solvent while vortexing.
Low Temperature Gently warm the solution (e.g., to 37°C). Be cautious, as heat can degrade some compounds.
Compound has low solubility Try sonicating the solution for short periods. If insolubility persists, consider a different solvent system.
Precipitation upon dilution When diluting a DMSO stock into an aqueous buffer, add the stock solution to the buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[3]
B. Experimental Inconsistency

Problem: Variability in experimental results between assays.

Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Inaccurate Pipetting Calibrate pipettes regularly. For small volumes, use appropriate low-volume pipettes.
Precipitation in Media Visually inspect the final solution for any precipitate. If precipitation occurs, the effective concentration of the compound will be lower than intended. Consider using a lower final concentration or adding a solubilizing agent if compatible with the assay.

IV. Experimental Protocols

A. Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh a specific amount of this compound (e.g., 3.58 mg).

  • Calculating Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration. For 3.58 mg of a compound with a molecular weight of 357.81 g/mol , the required volume of DMSO would be 1 mL.

    • Calculation: (Mass (g) / Molecular Weight ( g/mol )) / Desired Concentration (mol/L) = Volume (L)

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C.

B. Preparation of Working Solutions in Aqueous Buffer
  • Thawing: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in your desired aqueous buffer (e.g., PBS or cell culture media) to achieve the final working concentrations.

  • Mixing: Ensure thorough mixing at each dilution step.

  • Usage: Use the freshly prepared working solutions immediately.

V. Hypothetical Signaling Pathway and Workflows

As the specific mechanism of action for this compound is not yet elucidated, a common approach is to investigate its effect on well-known signaling pathways involved in cellular processes. Below are generalized diagrams that can serve as a starting point for experimental design.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Gene Expression TF->Gene Ligand Ligand Ligand->Receptor This compound This compound This compound->Kinase2 Inhibition?

Caption: A generic kinase signaling cascade, a potential target for investigation with this compound.

G cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Prepare Working Dilutions in Aqueous Buffer stock->working treatment Treat Cells with This compound working->treatment incubation Incubate for Desired Time treatment->incubation assay Perform Assay (e.g., Western Blot, qPCR) incubation->assay data Data Analysis assay->data

Caption: A generalized experimental workflow for testing the biological activity of this compound.

References

Technical Support Center: Overcoming Poor Bioavailability of NCGC84 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo bioavailability of NCGC84, a selective Neuropeptide S Receptor (NPSR) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is NCGC84 and what is its mechanism of action?

NCGC84 is a small molecule, brain-penetrant antagonist of the Neuropeptide S Receptor (NPSR).[1][2] It acts as a competitive antagonist, blocking intracellular signaling pathways activated by Neuropeptide S (NPS).[1] Notably, NCGC84 exhibits a bias towards inhibiting the ERK (extracellular signal-regulated kinase) phosphorylation pathway over intracellular calcium (Ca²⁺) mobilization and cyclic AMP (cAMP) responses.[1][3] In vivo studies have demonstrated that NCGC84 can decrease alcohol self-administration by blocking alcohol-induced ERK phosphorylation in the central amygdala.[1][4][5]

Q2: What are the potential reasons for observing poor in vivo efficacy of NCGC84?

Poor in vivo efficacy of a compound like NCGC84 can stem from several factors, with poor bioavailability being a primary concern for many orally administered small molecules. This can be attributed to:

  • Low Aqueous Solubility: The compound may not dissolve readily in gastrointestinal fluids, limiting its absorption.

  • Poor Permeability: The compound may not efficiently cross the intestinal membrane to enter systemic circulation.

  • First-Pass Metabolism: After absorption, the compound may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active drug.

Q3: What general strategies can be employed to improve the bioavailability of poorly soluble compounds like NCGC84?

Several formulation strategies can be explored to enhance the dissolution and absorption of poorly soluble drugs:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[7]

    • Micronization: Reduces particle size to the micron range.[7]

    • Nanonization (Nanosuspension): Further reduces particle size to the sub-micron (nanometer) range, often stabilized with surfactants.[7]

  • Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix, which can enhance its dissolution rate.[8][9]

  • Use of Solubilizing Excipients:

    • Surfactants: Enhance wetting and micellar solubilization.[6][10]

    • Co-solvents: Increase the solubility of the drug in the formulation.[9][10]

  • Complexation:

    • Cyclodextrins: Form inclusion complexes with the drug, increasing its solubility.[6]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[9]

  • Salt Formation: Converting the drug to a more soluble salt form can improve its dissolution.[6]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting poor in vivo outcomes with NCGC84, focusing on potential bioavailability issues.

Problem: Lack of or reduced in vivo efficacy of NCGC84 at expected doses.

Troubleshooting_Workflow start Start: In vivo efficacy lower than expected check_solubility Step 1: Assess Aqueous Solubility of NCGC84 start->check_solubility is_soluble Is solubility > 100 µg/mL? check_solubility->is_soluble poor_solubility Conclusion: Poor solubility is a likely contributor is_soluble->poor_solubility No other_issues Consider other factors: - Target engagement - Off-target effects - Animal model suitability is_soluble->other_issues Yes formulation_strategies Step 2: Implement Formulation Strategies poor_solubility->formulation_strategies particle_size Particle Size Reduction (Micronization/Nanonization) formulation_strategies->particle_size solid_dispersion Solid Dispersion with Hydrophilic Carrier formulation_strategies->solid_dispersion lipid_formulation Lipid-Based Formulation (e.g., SEDDS) formulation_strategies->lipid_formulation evaluate_pk Step 3: Evaluate Pharmacokinetics (PK) of New Formulations particle_size->evaluate_pk solid_dispersion->evaluate_pk lipid_formulation->evaluate_pk pk_improved Is plasma exposure (AUC, Cmax) increased? evaluate_pk->pk_improved pk_improved->formulation_strategies No, try another strategy efficacy_study Step 4: Re-evaluate In Vivo Efficacy with Optimized Formulation pk_improved->efficacy_study Yes

Caption: Troubleshooting workflow for addressing poor in vivo efficacy of NCGC84.

Quantitative Data Summary

The following table summarizes common formulation approaches for improving the bioavailability of poorly soluble drugs, which can be considered for NCGC84.

Formulation StrategyPrinciplePotential Fold Increase in Bioavailability (General)Key Considerations
Micronization Increases surface area for dissolution by reducing particle size to the micron range.[7]2-5 foldMay not be sufficient for very poorly soluble compounds.
Nanosuspension Increases surface area and dissolution velocity by reducing particle size to the nanometer range.[7]5-20 foldRequires specialized equipment and careful control of particle size distribution.
Solid Dispersion The drug is molecularly dispersed in a hydrophilic polymer matrix.[8]2-10 foldPotential for drug recrystallization and stability issues.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion in the GI tract.[9]2-15 foldPotential for GI side effects at high doses of surfactants.

Note: The fold increase in bioavailability is a general estimation for poorly soluble drugs and the actual improvement for NCGC84 will need to be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of NCGC84 by Wet Milling

  • Objective: To prepare a stable nanosuspension of NCGC84 to improve its dissolution rate and bioavailability.

  • Materials:

    • NCGC84 powder

    • Stabilizer solution (e.g., 1% w/v solution of a suitable surfactant like Poloxamer 188 or Tween 80 in purified water)

    • Milling media (e.g., yttria-stabilized zirconium oxide beads)

    • High-pressure homogenizer or bead mill

  • Procedure:

    • Prepare a pre-suspension of NCGC84 (e.g., 5% w/v) in the stabilizer solution.

    • Stir the pre-suspension with a magnetic stirrer for 30 minutes to ensure adequate wetting of the drug particles.

    • Add the pre-suspension and milling media to the milling chamber.

    • Mill the suspension at a defined speed and temperature for a specified duration (e.g., 2-4 hours).

    • Periodically withdraw samples to measure particle size distribution using a dynamic light scattering (DLS) instrument.

    • Continue milling until the desired particle size (e.g., < 200 nm) is achieved.

    • Separate the nanosuspension from the milling media.

    • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

  • Objective: To compare the oral bioavailability of a novel NCGC84 formulation (e.g., nanosuspension) with a standard suspension.

  • Animals: Male Sprague-Dawley rats (or other appropriate rodent model), 8-10 weeks old.

  • Groups:

    • Group 1: NCGC84 standard suspension (e.g., in 0.5% carboxymethylcellulose) administered orally (p.o.).

    • Group 2: NCGC84 nanosuspension administered orally (p.o.).

    • Group 3 (Optional): NCGC84 solution administered intravenously (i.v.) to determine absolute bioavailability.

  • Procedure:

    • Fast animals overnight prior to dosing.

    • Administer the respective formulations at a consistent dose (e.g., 10 mg/kg).

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process blood samples to obtain plasma and store at -80°C until analysis.

    • Quantify the concentration of NCGC84 in plasma samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation.

    • Compare the AUC of the oral formulations to assess the relative improvement in bioavailability.

Signaling Pathway and Experimental Workflow Diagrams

NCGC84_Signaling_Pathway NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) NPS->NPSR Gq Gq protein NPSR->Gq Gs Gs protein NPSR->Gs ERK ERK Phosphorylation NPSR->ERK Preferred Pathway NCGC84 NCGC84 NCGC84->NPSR Antagonism (Biased towards ERK) PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release PKA PKA cAMP->PKA Cellular_Response Cellular Response (e.g., related to alcohol seeking) ERK->Cellular_Response

Caption: NCGC84 mechanism of action as a biased NPSR antagonist.

Experimental_Workflow start Hypothesis: Poor solubility limits NCGC84 bioavailability formulation_dev Formulation Development (e.g., Nanosuspension, Solid Dispersion) start->formulation_dev in_vitro_char In Vitro Characterization - Particle Size - Dissolution Rate formulation_dev->in_vitro_char in_vivo_pk In Vivo Pharmacokinetic (PK) Study in Rodents in_vitro_char->in_vivo_pk data_analysis Data Analysis - Calculate PK parameters (AUC, Cmax) - Compare formulations in_vivo_pk->data_analysis select_formulation Select Optimized Formulation with Improved Bioavailability data_analysis->select_formulation efficacy_testing In Vivo Efficacy Study (e.g., Alcohol Self-Administration Model) select_formulation->efficacy_testing

Caption: Experimental workflow for improving and testing NCGC84 bioavailability.

References

Technical Support Center: Troubleshooting Experimental Variability with NCGC-X

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in experiments involving the hypothetical small molecule inhibitor, NCGC-X. The following resources address common issues and offer structured approaches to troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of experimental variability when working with small molecule inhibitors like NCGC-X?

Experimental variability can arise from several factors, including:

  • Biological Variability: Inherent differences between cell lines, tissue samples, or individual organisms can be a significant source of variation. For instance, studies have shown that even different regions of the same patient muscle biopsy can exhibit considerable variability in gene expression.[1][2] Inter-patient variation is also a major contributor.[1][2]

  • Off-Target Effects: Small molecule inhibitors can interact with unintended proteins or biomolecules, leading to phenotypes that are not a result of on-target inhibition.[3][4] These off-target effects can cause misleading results and cellular toxicity.[3][4]

  • Experimental Procedure: Minor deviations in experimental protocols, such as incubation times, reagent concentrations, and cell handling techniques, can introduce significant variability.[5]

  • Compound Quality and Handling: The purity, stability, and proper storage of the small molecule inhibitor are crucial for reproducible results.

Q2: How can I determine if the observed phenotype is a true on-target effect of NCGC-X?

To confirm that the observed cellular response is due to the intended inhibitory action of NCGC-X, a multi-faceted approach is recommended:

  • Validate with a Secondary Inhibitor: Use a structurally different inhibitor that targets the same protein. If this second compound reproduces the phenotype, it strengthens the evidence for an on-target effect.[3]

  • Perform a Dose-Response Curve: A clear, dose-dependent effect that aligns with the known IC50 value of NCGC-X for its primary target suggests on-target activity.[3]

  • Conduct a Rescue Experiment: If possible, transfect cells with a mutant version of the target protein that is resistant to NCGC-X. The reversal of the inhibitor-induced phenotype in these cells provides strong evidence for an on-target mechanism.[3]

Q3: My cells are showing toxicity at concentrations required for target inhibition. What could be the cause and how can I mitigate it?

Cellular toxicity at effective concentrations can often be attributed to off-target effects, where the inhibitor interacts with essential cellular proteins.[3][4] To address this:

  • Lower the Inhibitor Concentration: Determine the minimal concentration of NCGC-X required for on-target inhibition and use concentrations at or slightly above the IC50 for the primary target.[3]

  • Counter-Screening: Test the compound in a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.[4]

  • Assess Compound Purity: Impurities in the compound stock could contribute to toxicity. Ensure you are using a high-purity batch of NCGC-X.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Phenotypic Results

Potential Causes & Troubleshooting Steps

Potential Cause Troubleshooting Steps Expected Outcome
Biological Variability Standardize cell line source, passage number, and culture conditions. If using primary tissues, consider methods to account for heterogeneity, such as analyzing larger tissue samples or pooling samples.[1][2]Increased consistency of results across experiments.
Off-Target Effects Perform a dose-response curve and compare the potency for the observed phenotype with the potency for on-target engagement. A significant discrepancy may indicate an off-target effect.[4] Use a structurally unrelated inhibitor of the same target. If the phenotype is not replicated, it is likely an off-target effect of your initial compound.[4]A clear correlation between on-target inhibition and the observed phenotype.
Experimental Protocol Drift Maintain a detailed and consistent experimental protocol. Ensure all users are trained on the same procedures.Reduced variability between experiments and between different researchers.
Compound Degradation Aliquot the compound upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles.Consistent compound potency over time.
Issue 2: Observed Cellular Phenotype is Inconsistent with the Known Function of the Intended Target

Potential Causes & Troubleshooting Steps

Potential Cause Troubleshooting Steps Expected Outcome
Off-Target Effects Validate the phenotype with a secondary, structurally distinct inhibitor of the same target.[3]Recapitulation of the phenotype with a different inhibitor strengthens the conclusion of an on-target effect.
Conduct a rescue experiment by expressing a version of the target protein that is resistant to the inhibitor.[3]Reversal of the phenotype in cells expressing the resistant mutant confirms an on-target mechanism.
Experimental Artifact Review and optimize your experimental protocol, including the use of appropriate positive and negative controls.Consistent and expected results with controls will help validate the observed phenotype.[4]

Experimental Protocols

Protocol 1: Dose-Response Curve for NCGC-X

Objective: To determine the concentration range over which NCGC-X elicits a specific cellular response and to calculate the EC50/IC50 value.

Methodology:

  • Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of NCGC-X in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

  • Treatment: Treat the cells with the serially diluted NCGC-X and a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined time, appropriate for the assay being performed.

  • Assay: Perform the relevant assay to measure the cellular response (e.g., cell viability assay, reporter gene assay, protein expression analysis).

  • Data Analysis: Plot the response against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50/IC50.

Protocol 2: Western Blotting for Target Engagement

Objective: To confirm that NCGC-X is engaging with its intended target by observing changes in downstream signaling.

Methodology:

  • Cell Treatment: Treat cells with varying concentrations of NCGC-X for a specified time. Include a vehicle control.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for a downstream marker of the target's activity, followed by an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the effect of NCGC-X on the signaling pathway.

Data Presentation

Table 1: Illustrative IC50 Values for NCGC-X in Different Cell Lines

Cell LineTarget ExpressionIC50 (nM)Assay Type
HCT116High50Cell Viability
A549Medium150Cell Viability
MCF7Low800Cell Viability

Table 2: Troubleshooting Checklist for Experimental Variability

Checklist Item Yes/No Notes
Compound
Purity confirmed?
Stored correctly?
Freshly diluted?
Cells
Consistent passage number?
Mycoplasma tested?
Protocol
Standardized across users?
Controls included?

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Compound Dilution Compound Dilution Compound Dilution->Cell Treatment Incubation Incubation Cell Treatment->Incubation Data Collection Data Collection Incubation->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: A generalized workflow for in vitro experiments with small molecule inhibitors.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival NCGC-X NCGC-X NCGC-X->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by NCGC-X.

troubleshooting_logic Inconsistent Results Inconsistent Results Check Protocol Check Protocol Inconsistent Results->Check Protocol Check Reagents Check Reagents Inconsistent Results->Check Reagents Assess Off-Target Effects Assess Off-Target Effects Inconsistent Results->Assess Off-Target Effects Protocol Standardized? Protocol Standardized? Check Protocol->Protocol Standardized? Reagents Fresh? Reagents Fresh? Check Reagents->Reagents Fresh? Secondary Inhibitor Concordant? Secondary Inhibitor Concordant? Assess Off-Target Effects->Secondary Inhibitor Concordant? On-Target Effect Likely On-Target Effect Likely Protocol Standardized?->On-Target Effect Likely Yes Re-evaluate Experiment Re-evaluate Experiment Protocol Standardized?->Re-evaluate Experiment No Reagents Fresh?->On-Target Effect Likely Yes Reagents Fresh?->Re-evaluate Experiment No Secondary Inhibitor Concordant?->On-Target Effect Likely Yes Secondary Inhibitor Concordant?->Re-evaluate Experiment No

Caption: A logical flowchart for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing Compound X Dosage for Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of "Compound X" in behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for Compound X in behavioral studies?

A1: For a novel compound like Compound X, the starting dose should be determined after careful consideration of in vitro potency and in vivo pharmacokinetic (PK) data. A common approach is to start with a dose that is expected to achieve a brain concentration several-fold higher than the in vitro IC50 or EC50. It is crucial to conduct a dose-range finding study to identify a dose that is both behaviorally active and well-tolerated.

Q2: How should I determine the optimal route of administration for Compound X?

A2: The choice of administration route depends on the physicochemical properties of Compound X, its pharmacokinetic profile, and the experimental design.[1][2] Common routes for behavioral studies include intraperitoneal (IP), subcutaneous (SC), oral (PO), and intravenous (IV). The selection should be based on factors like desired speed of onset, duration of action, and bioavailability. Preliminary pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) profile for different routes.

Q3: What are the critical parameters to consider in a dose-response study for Compound X?

A3: A well-designed dose-response study should include a vehicle control group and a range of doses (typically 3-5) of Compound X.[3] Key parameters to assess include the specific behavioral endpoints of interest, as well as general health indicators such as body weight, food and water intake, and locomotor activity to monitor for potential side effects. It is also important to include a positive control if a standard compound with a similar mechanism of action exists.[3]

Q4: What should I do if I observe high variability in my behavioral data?

A4: High variability in behavioral studies can arise from several sources, including animal handling, environmental factors, and inconsistent drug administration.[4][5] To minimize variability, ensure consistent handling procedures, acclimate animals to the testing environment, and randomize animals to treatment groups.[3] Blinding the experimenter to the treatment conditions is also a critical step to reduce bias.[3]

Q5: How can I be sure that the observed behavioral effects are due to Compound X and not off-target effects?

A5: Demonstrating target engagement in the brain at the doses used in behavioral studies is crucial. This can be achieved through techniques like ex vivo receptor occupancy studies or by measuring downstream biomarkers of the target pathway. Additionally, testing Compound X in knockout animals lacking the intended target can provide definitive evidence for on-target effects.

Troubleshooting Guides

Problem 1: No behavioral effect observed at the tested doses.
Possible Cause Troubleshooting Step
Insufficient Brain Penetration Conduct a pharmacokinetic study to measure brain and plasma concentrations of Compound X after administration. If brain exposure is low, consider formulation strategies to improve blood-brain barrier penetration or explore alternative routes of administration.
Inappropriate Dose Range The selected doses may be too low. Increase the dose range in subsequent studies, ensuring to monitor for any adverse effects.[6][7]
Rapid Metabolism The compound may be cleared too quickly to elicit a behavioral response. Analyze plasma and brain samples at different time points to determine the half-life of Compound X. If metabolism is rapid, a different dosing regimen (e.g., more frequent administration) may be necessary.[8]
Inactive Compound Confirm the identity and purity of the Compound X batch being used. In vitro assays should be repeated to ensure the compound is active.
Problem 2: Significant adverse effects observed.
Possible Cause Troubleshooting Step
Dose is too high Reduce the dose. A maximum tolerated dose (MTD) study can help establish the upper limit for dosing.[2]
Off-target effects The compound may be interacting with other targets. Conduct a broad pharmacology screen to identify potential off-target activities.
Vehicle-related toxicity Ensure the vehicle used to dissolve Compound X is well-tolerated. Run a vehicle-only control group to assess any effects of the vehicle itself.[3]

Experimental Protocols

Protocol 1: Dose-Range Finding Study
  • Animal Selection: Select the appropriate species and strain for the behavioral model.

  • Acclimation: Acclimate animals to the housing and testing environment for at least one week prior to the experiment.

  • Group Allocation: Randomly assign animals to treatment groups (vehicle and at least 3-5 doses of Compound X). A typical group size is 8-10 animals.

  • Drug Preparation and Administration: Prepare fresh solutions of Compound X in the appropriate vehicle on each day of testing. Administer the compound via the chosen route.

  • Behavioral Testing: Conduct the behavioral test at the appropriate time point after dosing, based on the known or expected pharmacokinetics of Compound X.

  • Data Analysis: Analyze the behavioral data using appropriate statistical methods, such as ANOVA followed by post-hoc tests for multiple group comparisons.[3]

Protocol 2: Pharmacokinetic (PK) Study
  • Animal Preparation: Cannulate animals (e.g., jugular vein) if serial blood sampling is required.

  • Drug Administration: Administer a single dose of Compound X via the intended route of administration.

  • Sample Collection: Collect blood and brain tissue at multiple time points post-dose (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Sample Analysis: Analyze the concentration of Compound X in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and brain/plasma ratio.

Mandatory Visualizations

experimental_workflow cluster_preclinical Preclinical Evaluation In Vitro Potency In Vitro Potency PK/PD Modeling PK/PD Modeling In Vitro Potency->PK/PD Modeling Dose Range Finding Dose Range Finding PK/PD Modeling->Dose Range Finding Behavioral Studies Behavioral Studies Dose Range Finding->Behavioral Studies Target Engagement Target Engagement Behavioral Studies->Target Engagement troubleshooting_workflow Start Start No Effect No Effect Start->No Effect Adverse Effects Adverse Effects Start->Adverse Effects Check Brain Exposure Check Brain Exposure No Effect->Check Brain Exposure Decrease Dose Decrease Dose Adverse Effects->Decrease Dose Increase Dose Increase Dose Check Brain Exposure->Increase Dose Low Exposure End End Increase Dose->End Check Off-Target Effects Check Off-Target Effects Decrease Dose->Check Off-Target Effects Check Off-Target Effects->End

References

Technical Support Center: Interpreting Unexpected Results with Investigational Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "NCGC00538431" is not available in publicly accessible scientific literature or chemical databases. The "NCGC" prefix suggests a potential association with the National Center for Advancing Translational Sciences (NCATS); however, without further details, a specific profile of this molecule cannot be generated.

This technical support center provides a generalized framework for researchers encountering unexpected results with a hypothetical investigational compound, referred to herein as Hypothetical Compound A (HC-A) . The principles and troubleshooting methodologies outlined below are broadly applicable to small molecule inhibitors and other research compounds in a drug discovery and development setting.

Frequently Asked Questions (FAQs)

Q1: My experimental results with HC-A are the opposite of what I predicted based on its intended target. What could be the reason?

A1: Unexpected or contradictory results are a common challenge in experimental biology and can arise from several factors. Key possibilities include:

  • Off-Target Effects: HC-A may be interacting with other cellular targets in addition to its intended one, leading to a complex or opposing biological response.

  • Cellular Context: The signaling pathway you are studying may have different feedback loops or compensatory mechanisms in your specific cell line or experimental model that were not previously characterized.

  • Experimental Artifacts: Issues with reagent stability, concentration accuracy, or the experimental setup itself can lead to misleading results.

  • Indirect Effects: The observed phenotype might be a downstream consequence of the primary target engagement, which is not immediately intuitive.

Q2: I'm observing high levels of cytotoxicity with HC-A at concentrations where I expect to see specific target inhibition. How can I differentiate between specific and non-specific toxicity?

A2: Distinguishing between on-target and off-target toxicity is crucial. Here are some strategies:

  • Dose-Response Analysis: Perform a detailed dose-response curve for both target inhibition and cytotoxicity. A significant separation between the IC50 (for inhibition) and CC50 (for cytotoxicity) suggests a therapeutic window.

  • Rescue Experiments: If the toxicity is on-target, you might be able to "rescue" the cells by adding back a downstream product of the inhibited pathway or by overexpressing a resistant form of the target protein.

  • Control Compounds: Use a structurally related but inactive analog of HC-A. If the inactive analog also shows toxicity, it points towards a non-specific effect related to the chemical scaffold.

  • Orthogonal Assays: Measure cytotoxicity using multiple methods (e.g., MTS, CellTiter-Glo, LDH release) to ensure the observed effect is not an artifact of a single assay technology.

Troubleshooting Guides

Guide 1: Investigating Unexpected Phenotypic Observations

This guide provides a systematic approach to troubleshooting when HC-A elicits an unexpected biological response.

Experimental Workflow for Troubleshooting Unexpected Phenotypes

G A Unexpected Phenotype Observed (e.g., Increased Cell Proliferation) B Step 1: Confirm Result - Repeat experiment with fresh reagents - Verify compound identity and concentration A->B C Step 2: On-Target Validation - Measure direct target engagement (e.g., CETSA) - Knockdown/out target gene via RNAi/CRISPR - Does knockdown phenocopy HC-A treatment? B->C D Step 3: Off-Target Investigation - Perform unbiased screen (e.g., kinome scan, proteomics) - Consult off-target prediction databases C->D If phenotype is NOT on-target E Step 4: Pathway Analysis - Western blot for key pathway nodes - RNA-sequencing to assess global gene expression changes C->E If phenotype IS on-target F Conclusion & Refined Hypothesis D->F E->F

Caption: A logical workflow for diagnosing the cause of an unexpected experimental outcome.

Detailed Methodologies:

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay confirms direct binding of a compound to its target in a cellular environment. It involves heating cell lysates treated with the compound to various temperatures, followed by quantifying the amount of soluble target protein remaining. Ligand binding stabilizes the protein, leading to a higher melting temperature.

  • RNA Interference (RNAi) / CRISPR-Cas9: These gene-editing techniques can be used to reduce or eliminate the expression of the intended target. If the phenotype observed with HC-A is due to its on-target activity, then knocking down or knocking out the target gene should produce a similar biological effect.

  • Kinome Scan: This is a profiling service that screens a compound against a large panel of kinases to identify potential off-target interactions. This is particularly useful if the intended target is a kinase or if the observed phenotype could be explained by modulation of a known signaling pathway.

Guide 2: Deconvoluting Complex Signaling Responses

You hypothesize that HC-A inhibits "Kinase X" in the canonical "Pathway A," leading to decreased cell growth. However, you observe increased expression of a pro-survival protein, "Protein Y."

Hypothetical Signaling Pathway Analysis

G cluster_0 Canonical Pathway A cluster_1 Unexpected Feedback Loop Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Effector 1 Effector 1 Kinase X->Effector 1 Decreased Proliferation Decreased Proliferation Effector 1->Decreased Proliferation Transcription Factor Z Transcription Factor Z Effector 1->Transcription Factor Z Protein Y Protein Y Transcription Factor Z->Protein Y Upregulation HC-A HC-A HC-A->Kinase X

Caption: A diagram illustrating how inhibiting a target can trigger an unexpected feedback mechanism.

Data Interpretation:

The diagram above illustrates a plausible scenario. HC-A correctly inhibits Kinase X, leading to the expected downstream effect on Effector 1. However, the sustained inhibition of this pathway may relieve a negative feedback loop, where Effector 1 normally suppresses the activity of Transcription Factor Z. With this suppression lifted, Transcription Factor Z becomes active and drives the expression of the pro-survival Protein Y, counteracting the intended anti-proliferative effect.

Experimental Data Summary:

ExperimentConditionp-Kinase X (Normalized)Proliferation (Fold Change)Protein Y mRNA (Fold Change)
Western BlotUntreated1.00N/AN/A
HC-A (1 µM)0.25N/AN/A
Proliferation AssayUntreatedN/A1.00N/A
HC-A (1 µM)N/A0.95N/A
qPCRUntreatedN/AN/A1.0
HC-A (1 µM)N/AN/A4.2

This table summarizes hypothetical data that would support the feedback loop hypothesis. While HC-A effectively inhibits its target (p-Kinase X), the net effect on proliferation is minimal due to the significant upregulation of the pro-survival Protein Y.

Technical Support Center: Assessing the Brain Penetrance of NCGC84

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to assess the brain penetrance of NCGC84, a novel and selective Neuropeptide S (NPS) receptor antagonist. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and data presentation.

Frequently Asked Questions (FAQs)

Q1: What is NCGC84 and why is its brain penetrance important?

NCGC84 is a potent, selective, and brain-penetrant small molecule antagonist of the Neuropeptide S (NPS) receptor.[1][2] The NPS system is implicated in various central nervous system (CNS) functions, including anxiety, arousal, and addiction-like behaviors.[3][4][5][6] For NCGC84 to be an effective research tool or therapeutic agent for CNS disorders, it must be able to cross the blood-brain barrier (BBB) to reach its target, the NPS receptor, in the brain.[1][7] Therefore, assessing its brain penetrance is a critical step in its preclinical development.

Q2: What are the key physicochemical properties of NCGC84 that influence its brain penetrance?

PropertyGeneral Guideline for CNS PenetranceImplication for NCGC84
Molecular Weight (MW) ≤ 400 Da[8]The molecular structure of NCGC84 suggests it falls within this range, favoring passive diffusion across the BBB.
Lipophilicity (LogP) ≤ 5[8]As a lipophilic compound, NCGC84 is expected to have a LogP value that facilitates partitioning into the lipid membranes of the BBB.
Hydrogen Bond Donors ≤ 3[8]A low number of hydrogen bond donors reduces the polarity of the molecule, enhancing its ability to cross the BBB.
Hydrogen Bond Acceptors ≤ 7[8]Similar to hydrogen bond donors, a lower count of acceptors is preferable for better brain penetrance.
Polar Surface Area (PSA) < 90 ŲA smaller polar surface area is generally associated with better BBB permeability.

Q3: What are the primary methods to assess the brain penetrance of NCGC84?

The assessment of NCGC84's brain penetrance can be approached using a combination of in silico, in vitro, and in vivo methods.

  • In Silico Models: Computational models can predict BBB permeability based on the physicochemical properties of NCGC84.[9][10]

  • In Vitro Assays: These provide experimental data on permeability and the potential for active transport. Key assays include the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using Madin-Darby Canine Kidney (MDCK) cells transfected with efflux transporters like P-glycoprotein (P-gp).[9][11][12][13][14]

  • In Vivo Studies: These are the definitive methods to determine brain exposure in a living organism. The most common approach involves measuring the concentration of NCGC84 in the brain and plasma of rodents to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu).[9][13][15][16]

Troubleshooting Guides

Problem 1: Low permeability of NCGC84 observed in the PAMPA-BBB assay.

  • Possible Cause 1: Suboptimal Assay Conditions. The composition of the lipid membrane in the PAMPA plate may not accurately mimic the BBB.

    • Troubleshooting Tip: Ensure the use of a commercially available PAMPA-BBB plate with a lipid composition specifically designed to model the blood-brain barrier. Verify the integrity of the lipid membrane before and after the experiment.

  • Possible Cause 2: Physicochemical Properties of NCGC84. The compound may have inherent properties that limit passive diffusion, such as a higher than expected polarity or molecular size.

    • Troubleshooting Tip: Re-evaluate the physicochemical properties of your batch of NCGC84. Consider if the experimental pH is affecting the ionization state and, consequently, the permeability of the compound.

Problem 2: High efflux ratio of NCGC84 in the MDCK-MDR1 assay.

  • Possible Cause: NCGC84 is a substrate for the P-glycoprotein (P-gp) efflux transporter. A high efflux ratio (typically >2) in an MDCK-MDR1 assay suggests that P-gp actively transports NCGC84 out of the cells, which would limit its brain accumulation.[17]

    • Troubleshooting Tip: Confirm this finding by running the assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A. A significant reduction in the efflux ratio in the presence of the inhibitor would confirm that NCGC84 is a P-gp substrate.

Problem 3: Low brain-to-plasma ratio (Kp) of NCGC84 in vivo.

  • Possible Cause 1: High Plasma Protein Binding. A low Kp value can be due to high binding of NCGC84 to plasma proteins, which restricts the free fraction of the drug available to cross the BBB.[14]

    • Troubleshooting Tip: Determine the fraction of NCGC84 unbound in plasma (fu,plasma) using techniques like equilibrium dialysis. A high degree of plasma protein binding will necessitate higher doses to achieve a therapeutic concentration of free drug in the brain.

  • Possible Cause 2: Rapid Metabolism. NCGC84 might be rapidly metabolized in the liver or at the BBB, reducing the amount of compound that can enter and accumulate in the brain.

    • Troubleshooting Tip: Conduct metabolic stability assays using liver microsomes or hepatocytes to assess the metabolic rate of NCGC84.

  • Possible Cause 3: P-gp Efflux. As suggested by in vitro data, active efflux by P-gp at the BBB can significantly limit brain exposure.

    • Troubleshooting Tip: If in vitro data suggest P-gp efflux, consider performing an in vivo study in P-gp knockout mice (mdr1a/1b -/-). A significantly higher Kp in knockout mice compared to wild-type mice would confirm the role of P-gp in limiting the brain penetrance of NCGC84.

Experimental Protocols

In Vitro Method: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay assesses the passive permeability of a compound across an artificial lipid membrane mimicking the BBB.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of NCGC84 in DMSO.

    • Prepare the donor solution by diluting the NCGC84 stock solution in a suitable buffer (e.g., PBS at pH 7.4) to the final desired concentration. The final DMSO concentration should be kept low (<1%).

    • Prepare the acceptor solution (buffer with a co-solvent to aid solubility if necessary).

  • Assay Procedure:

    • Pre-coat the filter of a 96-well PAMPA plate with the BBB lipid solution.

    • Add the acceptor solution to the acceptor wells.

    • Carefully place the filter plate onto the acceptor plate, ensuring no air bubbles are trapped.

    • Add the donor solution containing NCGC84 to the donor wells.

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, carefully remove the filter plate.

    • Determine the concentration of NCGC84 in both the donor and acceptor wells, as well as in a reference well containing the initial donor solution, using a suitable analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - (C_A(t) / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

In Vivo Method: Rodent Brain-to-Plasma Concentration Ratio (Kp)

This study determines the extent of brain penetration of NCGC84 after systemic administration in rodents.

Methodology:

  • Animal Dosing:

    • Administer NCGC84 to a cohort of rodents (e.g., male Sprague-Dawley rats) at a specific dose and route (e.g., intraperitoneal injection).[1]

  • Sample Collection:

    • At a predetermined time point post-dosing (e.g., when brain and plasma concentrations are expected to be at equilibrium), anesthetize the animals.

    • Collect a blood sample via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

    • Immediately perfuse the brain with ice-cold saline to remove blood from the cerebral vasculature.

    • Harvest the whole brain.

  • Sample Processing:

    • Centrifuge the blood sample to separate the plasma.

    • Weigh the brain tissue and homogenize it in a suitable buffer.

  • Bioanalysis:

    • Determine the concentration of NCGC84 in the plasma and brain homogenate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) as: Kp = C_brain / C_plasma where C_brain is the concentration of NCGC84 in the brain (ng/g) and C_plasma is the concentration in plasma (ng/mL).

Quantitative Data Summary

The following table summarizes the reported in vitro pharmacological data for NCGC84.

AssayParameterValue (nM)Reference
NPS-induced cAMP ResponseIC₅₀22.1[1]
NPS-induced Calcium ResponseIC₅₀36.5[1]
NPS-induced ERK PhosphorylationIC₅₀9.3[1]
¹²⁵I-NPS Binding DisplacementIC₅₀5.0[1]

Visualizations

Signaling Pathway of NCGC84 at the NPS Receptor

NPS_Signaling_Pathway NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) NPS->NPSR Activates Gq Gq NPSR->Gq Gs Gs NPSR->Gs ERK ERK Phosphorylation NPSR->ERK Biased Pathway NCGC84 NCGC84 NCGC84->NPSR Antagonizes PLC PLC Gq->PLC Activates AC Adenylate Cyclase Gs->AC Activates IP3_DAG IP₃ / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release PKA PKA cAMP->PKA Cellular_Response Cellular Response (e.g., Anxiety, Arousal) Ca_release->Cellular_Response PKA->Cellular_Response ERK->Cellular_Response

Caption: NCGC84 antagonizes the NPS receptor, which couples to Gs and Gq proteins.

Experimental Workflow for Assessing Brain Penetrance

Brain_Penetrance_Workflow start Start: NCGC84 Characterization in_silico In Silico Prediction (Physicochemical Properties) start->in_silico in_vitro In Vitro Permeability Assays in_silico->in_vitro pampa PAMPA-BBB (Passive Permeability) in_vitro->pampa mdck MDCK-MDR1 (Active Efflux) in_vitro->mdck decision1 Permeable & Low Efflux? pampa->decision1 mdck->decision1 in_vivo In Vivo Pharmacokinetics (Rodent Model) decision1->in_vivo Yes optimize Optimize Compound decision1->optimize No kp_measurement Measure Brain and Plasma Concentrations in_vivo->kp_measurement calculate_kp Calculate Kp and Kp,uu kp_measurement->calculate_kp end Conclusion: Brain Penetrance Profile calculate_kp->end

Caption: A stepwise workflow for the comprehensive assessment of NCGC84 brain penetrance.

References

Technical Support Center: NCGC00538431 Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our investigation to compile a comprehensive technical support center for NCGC00538431 has revealed a significant lack of publicly available data regarding its specific quality control (QC) parameters, purity assessment methodologies, and detailed experimental protocols.

Extensive searches have confirmed that the identifier This compound corresponds to the chemical compound ethyl 3-(4-chlorophenyl)-4-cyano-5-(1H-pyrazol-1-yl)thiophene-2-carboxylate , with the Chemical Abstracts Service (CAS) number 1322757-84-5 . This compound is listed by several chemical suppliers, often under the this compound-01 identifier.

Despite this identification, the available information is limited to basic chemical properties such as molecular formula and weight. Detailed analytical procedures, including specific methods for purity determination (e.g., HPLC, GC, NMR, mass spectrometry conditions), acceptance criteria for quality control, and troubleshooting guidance for common experimental issues, are not available in the public domain.

Without access to internal documentation from the originating institution or manufacturer, or published literature detailing the analytical chemistry of this compound, it is not possible to generate the requested technical support center content. The creation of accurate and reliable troubleshooting guides, FAQs, and detailed experimental protocols requires specific data that is currently not publicly accessible.

We recommend that researchers in possession of this compound consult the direct supplier or manufacturer for a certificate of analysis and any available technical documentation.

Below is a summary of the confirmed identifiers for this compound:

Identifier TypeIdentifier
NCGC IdentifierThis compound
Chemical Nameethyl 3-(4-chlorophenyl)-4-cyano-5-(1H-pyrazol-1-yl)thiophene-2-carboxylate
CAS Number1322757-84-5
PubChem CID54763592

We regret that we are unable to provide the detailed technical support center as requested at this time due to the absence of necessary public information.

Validation & Comparative

NCGC00538431 vs SHA 68 NPS receptor antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of NCGC00185684 and SHA 68 as Neuropeptide S Receptor Antagonists

For researchers and professionals in drug development, the Neuropeptide S (NPS) system has emerged as a significant therapeutic target for a variety of neurological conditions, including anxiety, sleep disorders, and substance abuse.[1] The Neuropeptide S receptor (NPSR), a G protein-coupled receptor (GPCR), is central to this system's function.[2] This guide provides a detailed, data-driven comparison of two prominent small-molecule NPSR antagonists: NCGC00185684 (also known as NCGC84 or ML154) and SHA 68.

In Vitro Pharmacological Profile

Both NCGC00185684 and SHA 68 are potent antagonists of the NPSR, but they exhibit distinct profiles in their interaction with the receptor's downstream signaling pathways. The NPSR is known to couple to both Gs and Gq proteins, leading to the activation of cyclic AMP (cAMP) and intracellular calcium mobilization, respectively. Additionally, NPSR activation stimulates the phosphorylation of extracellular signal-regulated kinase (ERK).[3]

A key differentiator is that NCGC00185684 displays biased antagonist properties, preferentially blocking ERK phosphorylation over cAMP or calcium signaling pathways.[2][3] In contrast, SHA 68 shows a preference for antagonizing the calcium signaling pathway over the cAMP pathway.[4]

ParameterNCGC00185684 (NCGC84)SHA 68
Binding Affinity (IC50) 5.0 nM[5]6 nM[4]
Functional Antagonism
Calcium Mobilization (IC50)22.1 nM[5]22.0 nM (hNPSR Asn107), 23.8 nM (hNPSR Ile107)[6][7]
cAMP Accumulation (IC50)36.5 nM[5]583 nM[4]
ERK Phosphorylation (IC50)9.3 nM[3]Not explicitly reported, but less potent than on Ca2+ pathway[4]

Experimental Methodologies

Detailed protocols for the key experiments cited are provided below to allow for replication and further investigation.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the receptor.

  • Cell Line: CHO cells stably expressing human NPSR.

  • Radioligand: 125I-labeled Y10-NPS.

  • Procedure:

    • CHO-NPSR cells are seeded in 24-well plates and grown to 90-95% confluency.

    • Cells are washed with PBS.

    • Cells are then incubated with 0.15 nM [125I] Y10-NPS in the presence of varying concentrations of the antagonist (NCGC00185684 or SHA 68) in DMEM with 0.1% BSA for 1.5 hours at 20°C.

    • Non-specific binding is determined in the presence of 1 µM unlabeled human NPS.

    • Following incubation, cells are washed twice with cold PBS and then lysed with 1 N NaOH.

    • The radioactivity of the cell lysates is measured to determine the amount of bound radioligand.[8]

Calcium Mobilization Assay

This functional assay measures the antagonist's ability to block the NPS-induced increase in intracellular calcium.

  • Cell Line: CHO cells stably expressing NPSR (CHO-NPSR).

  • Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-3, Fluo-4) and a fluorescence plate reader (e.g., FLIPR).[9]

  • Procedure:

    • CHO-NPSR cells are plated in a 1536-well plate.

    • After overnight incubation, a calcium dye is loaded into each well, and the plates are incubated for 1 hour at 37°C.

    • The antagonist is added at various concentrations and incubated for 10 minutes.

    • The plate is then placed in a fluorescence plate reader, and the baseline fluorescence is measured.

    • NPS is added to stimulate the receptor, and the change in fluorescence, indicating calcium mobilization, is recorded.[8]

ERK Phosphorylation Assay

This assay determines the antagonist's effect on the NPS-induced phosphorylation of ERK.

  • Cell Line: CHO cells expressing NPSR.

  • Detection Method: Western Blot or TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.

  • Procedure (Western Blot):

    • CHO-NPSR cells are seeded in 6-well plates.

    • After overnight incubation, the cells are treated with the antagonist solution for 10 minutes at 37°C.

    • NPS solution (e.g., 15 nM) is then added, and the cells are incubated for an additional 20 minutes.

    • Cell lysates are collected, and proteins are separated by SDS-PAGE.

    • The levels of phosphorylated ERK (pERK) and total ERK are detected using specific antibodies.[10]

In Vivo Performance

Both compounds have been evaluated in vivo, demonstrating their potential as research tools to probe the function of the NPS system.

FeatureNCGC00185684 (NCGC84)SHA 68
Brain Penetrance Yes, brain penetrant.[2][3]Limited brain-barrier penetration.[3]
In Vivo Efficacy Decreases operant alcohol self-administration in rats.[2] Blocks alcohol-induced ERK phosphorylation in the central amygdala.[2]Antagonizes NPS-induced locomotor activity and stereotypic behavior in mice.[6]

Neuropeptide S Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascades activated by the Neuropeptide S Receptor.

NPSR_Signaling cluster_Gq Gq Pathway cluster_Gs Gs Pathway NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) NPS->NPSR Gq Gq NPSR->Gq Gs Gs NPSR->Gs ERK ERK Phosphorylation NPSR->ERK PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC PKC->ERK AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA PKA->ERK

Caption: NPSR signaling through Gq and Gs pathways.

Experimental Workflow for NPSR Antagonist Evaluation

The diagram below outlines a typical workflow for the screening and validation of novel NPSR antagonists.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation binding_assay Radioligand Binding Assay (Determine Affinity) functional_assays Functional Assays (Ca²⁺, cAMP, pERK) binding_assay->functional_assays selectivity_panel Selectivity Screening (Off-target effects) functional_assays->selectivity_panel pk_studies Pharmacokinetic Studies (Brain Penetrance) selectivity_panel->pk_studies behavioral_models Behavioral Models (e.g., Locomotor Activity, Self-Administration) pk_studies->behavioral_models lead_optimization Lead Optimization behavioral_models->lead_optimization

Caption: Workflow for NPSR antagonist development.

Summary and Conclusion

Both NCGC00185684 and SHA 68 are valuable tools for investigating the NPS/NPSR system.

  • SHA 68 is a well-characterized antagonist, particularly for the Gq-mediated calcium signaling pathway.[6] Its limited brain-barrier penetration may make it more suitable for studies where peripheral effects are of interest or when administered directly into the central nervous system.[3]

  • NCGC00185684 offers the advantage of being a brain-penetrant antagonist with a unique biased profile against ERK phosphorylation.[2][3] This makes it particularly useful for in vivo studies investigating the role of the NPS-ERK signaling pathway in behaviors such as alcohol self-administration.[2]

The choice between these two antagonists will depend on the specific research question, the signaling pathway of interest, and the experimental model being used. The detailed experimental protocols provided herein should facilitate the direct comparison and further characterization of these and other novel NPSR antagonists.

References

A Comparative Analysis of NCGC00000084 and Other Neuropeptide S Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the efficacy of NCGC00000084 in comparison to other notable NPS antagonists, supported by experimental data and detailed protocols.

Neuropeptide S (NPS) and its receptor (NPSR) have emerged as a significant signaling system in the central nervous system, modulating a range of physiological processes including anxiety, wakefulness, and drug reward. The development of potent and selective NPSR antagonists is a key area of research for therapeutic interventions in related disorders. This guide provides a detailed comparison of the efficacy of a novel NPSR antagonist, NCGC00000084 (also known as NCGC84 or ML154), with other well-characterized antagonists, SHA-68 and ML154.

Quantitative Efficacy Comparison

The following table summarizes the in vitro efficacy of NCGC84, SHA-68, and ML154 based on their half-maximal inhibitory concentrations (IC50) in various functional assays. This data highlights the distinct pharmacological profiles of these antagonists.

AntagonistAssay TypeCell LineIC50 (nM)Key Findings
NCGC00000084 (NCGC84/ML154) ERK Phosphorylation InhibitionCHO cells expressing NPSR9.3Preferentially blocks ERK phosphorylation over other signaling pathways[1][2].
Calcium MobilizationCHO cells expressing NPSR22.1Exhibits potent antagonism of the Gq-coupled pathway[1][2].
cAMP AccumulationCHO cells expressing NPSR36.5Demonstrates activity against the Gs-coupled pathway[1][2].
SHA-68 Calcium MobilizationHuman NPSR (Asn107 and Ile107 variants) in CHO cells22.0 - 23.8A selective NPSR antagonist with no activity against a panel of 14 other GPCRs[3][4].
Calcium MobilizationMouse NPSR in HEK293 cells~50Shows competitive antagonism with a pA2 value of 8.06[5].
ERK ActivationCHO cells14Potent inhibition of NPS-induced ERK activation[6].
ML154 Calcium MobilizationN/A22.1Identified as a potent, selective, and brain-penetrant NPSR antagonist[7].
cAMP AccumulationN/A36.5Shows biased antagonist properties[7].

Neuropeptide S Receptor Signaling Pathway

The Neuropeptide S receptor (NPSR) is a G protein-coupled receptor (GPCR) that, upon binding with its endogenous ligand Neuropeptide S (NPS), activates multiple downstream signaling cascades. This includes the Gs pathway, leading to the production of cyclic AMP (cAMP), and the Gq pathway, which results in the mobilization of intracellular calcium. Furthermore, NPSR activation can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway. These pathways collectively contribute to the diverse physiological effects of NPS.

NPS_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular NPS NPS NPSR NPSR NPS->NPSR binds Gs Gs NPSR->Gs activates Gq Gq NPSR->Gq activates MAPK_Cascade MAPK Cascade NPSR->MAPK_Cascade activates AC Adenylyl Cyclase Gs->AC stimulates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 generates Ca2 [Ca2+]i IP3->Ca2 releases ERK p-ERK MAPK_Cascade->ERK phosphorylates

Caption: NPS Receptor Signaling Cascade.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the efficacy of NPSR antagonists are provided below.

ERK Phosphorylation Inhibition Assay

This assay measures the ability of an antagonist to block NPS-induced phosphorylation of ERK.

  • Cell Culture: CHO cells stably expressing the NPSR are seeded in 6-well plates at a density of 200,000 cells/well and incubated overnight at 37°C with 5% CO2[8].

  • Antagonist Pre-incubation: The growth medium is replaced with a solution containing the antagonist compound (e.g., NCGC84) in F12K medium with 1% FBS. The cells are incubated for 10 minutes at 37°C[8].

  • NPS Stimulation: An NPS solution (e.g., 15 nM) is added to the wells, and the cells are incubated for an additional 20 minutes at 37°C[8].

  • Cell Lysis and Protein Quantification: The medium is aspirated, and the cells are lysed. The total protein concentration in the lysate is determined.

  • ERK Phosphorylation Detection: The level of phosphorylated ERK (p-ERK) is measured using a suitable detection method, such as a TR-FRET assay or Western blot analysis[8]. For TR-FRET, the cell lysate is transferred to an assay plate, and detection reagents are added. After incubation, the plate is read on an appropriate plate reader[8]. For Western blotting, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for p-ERK and total ERK.

Calcium Mobilization Assay

This assay assesses the antagonist's ability to inhibit the NPS-induced increase in intracellular calcium concentration.

  • Cell Seeding: CHO cells expressing NPSR are seeded into 1536-well plates at a density of 1,500 cells per well in 3 µL of culture medium and incubated overnight[7].

  • Dye Loading: A calcium-sensitive fluorescent dye is loaded into the cells by adding an equal volume of the dye mixture and incubating for 1 hour at 37°C[7].

  • Compound Addition: The antagonist compound is added to the wells.

  • NPS Challenge and Signal Detection: The assay plate is placed in a kinetic fluorescence plate reader. After establishing a baseline reading, an EC80 concentration of NPS is added, and the change in fluorescence, indicating intracellular calcium levels, is monitored over time[7][8].

cAMP Accumulation Assay

This assay measures the antagonist's effect on the NPS-stimulated production of cyclic AMP.

  • Cell Preparation: HEK293 cells expressing the NPSR are seeded in a 96-well plate and incubated overnight[6].

  • Antagonist Incubation: The culture medium is replaced with a stimulation buffer containing the antagonist, and the cells are incubated.

  • NPS Stimulation: NPS is added to the wells to stimulate cAMP production, and the incubation continues for a defined period (e.g., 45 minutes)[6].

  • cAMP Detection: The reaction is stopped, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit, often based on principles like HTRF (Homogeneous Time-Resolved Fluorescence)[6].

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the efficacy of NPSR antagonists in vitro.

Experimental_Workflow cluster_setup Assay Setup cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (CHO or HEK293 expressing NPSR) ERK_Assay 3a. ERK Phosphorylation Assay Cell_Culture->ERK_Assay Ca_Assay 3b. Calcium Mobilization Assay Cell_Culture->Ca_Assay cAMP_Assay 3c. cAMP Accumulation Assay Cell_Culture->cAMP_Assay Antagonist_Prep 2. Prepare Antagonist Dilutions Antagonist_Prep->ERK_Assay Antagonist_Prep->Ca_Assay Antagonist_Prep->cAMP_Assay Data_Acquisition 4. Data Acquisition ERK_Assay->Data_Acquisition Ca_Assay->Data_Acquisition cAMP_Assay->Data_Acquisition IC50_Calc 5. IC50 Calculation Data_Acquisition->IC50_Calc Comparison 6. Efficacy Comparison IC50_Calc->Comparison

Caption: In Vitro Efficacy Testing Workflow.

References

No Publicly Available Data for NCGC00000084 Hinders Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound designated as NCGC00000084 has yielded no publicly available scientific literature, experimental data, or established mechanism of action. Consequently, a cross-validation of its effects in different animal models and a comparison with alternative compounds cannot be conducted at this time.

Researchers, scientists, and drug development professionals are advised that without foundational information on NCGC00000084, including its biological targets and preclinical evaluations, it is not possible to generate the requested comparison guide. Key elements such as quantitative data summaries, detailed experimental protocols, and signaling pathway diagrams are contingent on the existence of primary research, which appears to be unavailable for this specific compound identifier.

It is possible that "NCGC00000084" may be an internal designation not yet disclosed in public forums, a typographical error, or a compound that has not progressed to a stage where its findings are disseminated. For a meaningful comparative analysis, the correct and publicly accessible identifier of the compound of interest is required.

Should a corrected identifier be available, a thorough comparison guide can be compiled, adhering to the specified requirements for data presentation, experimental transparency, and visual documentation of relevant biological pathways and workflows.

NCGC 84: A Biased Antagonist for Validating Neuropeptide S Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The Neuropeptide S (NPS) receptor (NPSR1), a G protein-coupled receptor, has emerged as a significant target in neuroscience research, implicated in anxiety, arousal, and memory. Validating the function of this receptor and dissecting its complex signaling pathways necessitates the use of precise pharmacological tools. This guide provides a comprehensive comparison of NCGC00000084 (NCGC 84), a biased antagonist of the NPS receptor, with other available tool compounds, offering researchers the data and protocols needed to effectively utilize these molecules in their studies.

Performance Comparison: NCGC 84 vs. Alternative Compounds

NCGC 84 distinguishes itself as a biased antagonist, exhibiting preferential inhibition of the Extracellular signal-regulated kinase (ERK) phosphorylation pathway over other signaling cascades initiated by NPS receptor activation. This contrasts with other known antagonists, such as SHA 68, which displays a different inhibitory profile. The quantitative data summarized below highlights these differences, providing a clear basis for selecting the appropriate tool compound for specific experimental questions.

CompoundTargetAssay TypeIC50 (nM)Reference
NCGC 84 Human NPSR1ERK Phosphorylation~10 nM (most potent)[1]
cAMP Accumulation~23 nM[1]
Intracellular Ca2+ Mobilization~39 nM[1]
SHA 68 Human NPSR1 (Asn107)Intracellular Ca2+ Mobilization22.0 nM[2][3]
Human NPSR1 (Ile107)Intracellular Ca2+ Mobilization23.8 nM[2][3]

Key Insights: The data clearly demonstrates that NCGC 84 is a more potent inhibitor of the NPS-induced ERK phosphorylation pathway compared to its effects on cAMP and calcium signaling.[1] In contrast, SHA 68 is a potent antagonist of the calcium mobilization pathway.[2][3] This biased antagonism of NCGC 84 makes it a valuable tool for specifically investigating the role of the ERK/MAPK pathway in NPS receptor function.

NPS Receptor Signaling Pathways

Activation of the NPS receptor by its endogenous ligand, Neuropeptide S, initiates a cascade of intracellular signaling events through the coupling of different G proteins. The receptor is known to couple to Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This results in an increase in intracellular cyclic AMP (cAMP) and the mobilization of intracellular calcium (Ca2+). Furthermore, the NPS receptor can also activate the Mitogen-Activated Protein Kinase (MAPK) cascade, leading to the phosphorylation of ERK.

NPS_Signaling_Pathway NPS Neuropeptide S NPSR1 NPS Receptor (NPSR1) NPS->NPSR1 Gs Gs NPSR1->Gs Gq Gq NPSR1->Gq ERK_Pathway MAPK/ERK Pathway NPSR1->ERK_Pathway AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 PKA PKA cAMP->PKA Cellular_Response Cellular Response (e.g., Gene Transcription, Neurotransmission) PKA->Cellular_Response Ca2 Ca2+ IP3->Ca2 Ca2->Cellular_Response ERK p-ERK ERK_Pathway->ERK ERK->Cellular_Response

Caption: NPS Receptor Signaling Cascade.

Experimental Workflow for Validating NPS Receptor Antagonism

The validation of a tool compound like NCGC 84 as an NPS receptor antagonist involves a series of in vitro functional assays. The general workflow begins with cell culture and compound treatment, followed by specific assays to measure the inhibition of NPS-induced signaling.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing NPS Receptor (e.g., HEK293-NPSR1) Compound_Prep 2. Prepare serial dilutions of NCGC 84 and control compounds Pre_incubation 3. Pre-incubate cells with NCGC 84 or vehicle Compound_Prep->Pre_incubation Stimulation 4. Stimulate cells with NPS Pre_incubation->Stimulation cAMP_Assay cAMP Assay (HTRF) Stimulation->cAMP_Assay Ca_Assay Ca2+ Mobilization Assay (FLIPR) Stimulation->Ca_Assay ERK_Assay ERK Phosphorylation Assay (Western Blot or In-Cell Western) Stimulation->ERK_Assay Data_Analysis 5. Measure signal and calculate IC50 values cAMP_Assay->Data_Analysis Ca_Assay->Data_Analysis ERK_Assay->Data_Analysis

Caption: Workflow for NPSR Antagonist Validation.

Detailed Experimental Protocols

Accurate and reproducible data are paramount in pharmacological studies. The following are detailed protocols for the key functional assays used to characterize NCGC 84 and other NPS receptor modulators.

Intracellular Calcium Mobilization Assay (FLIPR)

This assay measures changes in intracellular calcium concentration upon receptor activation.

  • Cell Seeding: Plate HEK293 cells stably expressing NPSR1 into black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. Incubate for 1 hour at 37°C.

  • Compound Pre-incubation: Add varying concentrations of NCGC 84 or other antagonists to the wells and incubate for 15-30 minutes.

  • NPS Stimulation and Measurement: Use a Fluorometric Imaging Plate Reader (FLIPR) to add a solution of NPS to the wells while simultaneously recording fluorescence changes over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the inhibition of the NPS-induced calcium response by the antagonist to determine the IC50 value.

cAMP Accumulation Assay (HTRF)

This assay quantifies the level of intracellular cAMP produced following receptor stimulation.

  • Cell Preparation: Harvest and resuspend NPSR1-expressing cells in a stimulation buffer.

  • Compound and NPS Incubation: In a 384-well plate, add the cell suspension, followed by the antagonist (e.g., NCGC 84) and then NPS. Incubate for 30 minutes at room temperature.

  • Lysis and HTRF Reagent Addition: Add a lysis buffer containing the HTRF reagents (a cAMP-d2 conjugate and a Europium cryptate-labeled anti-cAMP antibody). Incubate for 1 hour at room temperature.

  • Signal Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: The HTRF ratio is inversely proportional to the amount of cAMP produced. Generate dose-response curves to calculate the IC50 of the antagonist.

ERK Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK, a downstream effector of the MAPK pathway.

  • Cell Culture and Treatment: Plate NPSR1-expressing cells and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat with the antagonist for 30 minutes, followed by stimulation with NPS for 5-10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK (as a loading control). The ratio of p-ERK to total ERK is used to determine the extent of ERK activation and its inhibition by the antagonist.

Logical Comparison of NCGC 84 and SHA 68

The choice of a tool compound depends on the specific research question. The following diagram illustrates the distinct properties and ideal applications of NCGC 84 and SHA 68.

Compound_Comparison cluster_ncgc84 NCGC 84 cluster_sha68 SHA 68 NCGC84_Node Biased Antagonist ERK_Potency High Potency for ERK Phosphorylation Inhibition NCGC84_Node->ERK_Potency Application_ERK Ideal for studying the role of the MAPK/ERK pathway in NPS receptor function ERK_Potency->Application_ERK SHA68_Node Non-biased/Slightly Ca2+ Selective Antagonist Ca_Potency High Potency for Ca2+ Mobilization Inhibition SHA68_Node->Ca_Potency Application_Ca Suitable for investigating the role of Gq-mediated calcium signaling Ca_Potency->Application_Ca

References

Comparative Analysis of NCGC00538431 and RTI-118 in Preclinical Addiction Models

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of two novel compounds, NCGC00538431 and RTI-118, with a focus on their potential therapeutic applications in substance use disorders. The information presented is based on available preclinical data from addiction-related animal models.

Introduction to Investigational Compounds

RTI-118 is a small-molecule, selective antagonist of the neuropeptide S receptor (NPSR).[1][2] The neuropeptide S (NPS) system is a key modulator of arousal, anxiety, and reward-related behaviors, making the NPSR a promising target for the development of therapeutics for addiction.[1][3]

This compound (hypothesized as an NPSR antagonist, NCGC 84/ML154): NCGC 84 (ML154) is also a potent and selective NPSR antagonist that is known to be brain penetrant.[4][5][6] Its investigation in the context of addiction models provides a basis for comparison with RTI-118.

Comparative Efficacy in Preclinical Addiction Models

The primary preclinical models used to assess the potential of compounds to treat addiction are drug self-administration and reinstatement of drug-seeking behavior.

Cocaine Self-Administration

The self-administration paradigm is a gold-standard behavioral assay to model the reinforcing effects of drugs of abuse. In this model, animals learn to perform a specific action (e.g., press a lever) to receive an intravenous infusion of a drug.

Experimental Data Summary:

CompoundAnimal ModelDrug of AbuseDosing (mg/kg, i.p.)Effect on Self-AdministrationReference
RTI-118 Male Wistar RatsCocaine5, 10, 20, 30Dose-dependent decrease in cocaine intake. Selective for cocaine over food reinforcement at 10 and 20 mg/kg.[2]
NCGC 84 (ML154) Not availableNot availableNot availableData on cocaine self-administration is not currently available in the public literature.
Reinstatement of Cocaine-Seeking Behavior

The reinstatement model is used to study relapse, a core feature of addiction. After the self-administration behavior is extinguished (the drug is no longer delivered upon lever pressing), drug-seeking can be reinstated by exposure to the drug itself (a drug-primed reinstatement), cues associated with the drug (cue-induced reinstatement), or a stressor (stress-induced reinstatement).

Experimental Data Summary:

CompoundAnimal ModelReinstatement TriggerDosing (mg/kg, i.p.)Effect on ReinstatementReference
RTI-118 Male Wistar RatsCues5, 10, 20Significant reduction in cue-induced reinstatement at all tested doses.[2]
RTI-118 Male Wistar RatsCocaine (15 mg/kg, i.p.)10, 20Significant attenuation of cocaine-primed reinstatement.[2]
RTI-118 Male Wistar RatsYohimbine (2.5 mg/kg, i.p.)10, 20Attenuation of stress-induced reinstatement.[2]
NCGC 84 (ML154) Not availableNot availableNot availableData on reinstatement of drug-seeking behavior is not currently available in the public literature.

Experimental Protocols

Intravenous Drug Self-Administration

Objective: To assess the reinforcing properties of a drug and the effect of a test compound on drug-taking behavior.

Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a drug infusion pump, and a house light. Animals are surgically implanted with an intravenous catheter.[7][8][9][10]

Procedure:

  • Acquisition: Animals are placed in the operant chamber and learn to press the "active" lever to receive an intravenous infusion of the drug (e.g., cocaine). Each infusion is paired with a discrete cue (e.g., illumination of the stimulus light). The "inactive" lever has no programmed consequences. Training continues until a stable pattern of responding is established.[7][10]

  • Treatment: Prior to a self-administration session, animals are pre-treated with the test compound (e.g., RTI-118) or vehicle.

  • Data Collection: The number of active and inactive lever presses, and consequently the number of drug infusions, are recorded. A reduction in active lever pressing following treatment with the test compound, without a corresponding decrease in responding for a non-drug reinforcer (e.g., food), suggests a specific effect on the reinforcing properties of the drug.[2][10]

G cluster_0 Experimental Workflow: Intravenous Self-Administration Acquisition Acquisition of Drug Self-Administration (e.g., Cocaine) Treatment Pre-treatment with Test Compound (e.g., RTI-118) or Vehicle Acquisition->Treatment Stable Responding Testing Self-Administration Session Treatment->Testing Data Record Active/Inactive Lever Presses and Drug Infusions Testing->Data

Experimental Workflow for Intravenous Self-Administration.
Reinstatement of Drug-Seeking Behavior

Objective: To model relapse to drug use and evaluate the efficacy of a test compound in preventing it.

Apparatus: Same as for self-administration.

Procedure:

  • Acquisition: Animals are trained to self-administer a drug as described above.

  • Extinction: Following acquisition, drug-seeking behavior is extinguished by replacing the drug solution with saline. Lever presses are still recorded but no longer result in drug infusion. Extinction sessions continue until responding on the active lever significantly decreases.[11]

  • Reinstatement Test: Once extinction criteria are met, a reinstatement test is conducted. Drug-seeking is triggered by a non-contingent injection of the drug (drug-primed), presentation of the drug-associated cues (cue-induced), or exposure to a stressor (e.g., yohimbine injection).[2][11][12][13]

  • Treatment: Prior to the reinstatement test, animals are pre-treated with the test compound or vehicle.

  • Data Collection: An increase in responding on the previously active lever during the reinstatement test is indicative of relapse. The ability of the test compound to attenuate this increase is a measure of its potential to prevent relapse.[2][11]

G cluster_1 Experimental Workflow: Reinstatement of Drug-Seeking Acquisition_R Acquisition of Drug Self-Administration Extinction Extinction of Drug-Seeking Behavior Acquisition_R->Extinction Stable Responding Treatment_R Pre-treatment with Test Compound or Vehicle Extinction->Treatment_R Extinction Criteria Met Reinstatement Reinstatement Test (Cue, Drug, or Stress) Treatment_R->Reinstatement Data_R Record Active/Inactive Lever Presses Reinstatement->Data_R

Experimental Workflow for Reinstatement of Drug-Seeking.

Mechanism of Action: Neuropeptide S Receptor Signaling

Both RTI-118 and the hypothesized this compound (as NCGC 84/ML154) are antagonists at the Neuropeptide S Receptor (NPSR), a G-protein coupled receptor (GPCR). The endogenous ligand for this receptor is neuropeptide S (NPS).

Activation of the NPSR by NPS leads to the simultaneous coupling of two G-protein subtypes: Gq and Gs.[14][15][16]

  • Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[17][18][19]

  • Gs Pathway: Activation of the Gs protein stimulates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[15][18] Increased cAMP levels lead to the activation of Protein Kinase A (PKA).

  • Downstream Effects: Both increased intracellular Ca2+ and PKA activation can lead to the phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB), which can modulate gene expression and neuronal function, ultimately influencing behaviors related to reward and addiction.[14][16]

By acting as antagonists, RTI-118 and NCGC 84/ML154 are presumed to block these downstream signaling cascades initiated by NPS, thereby reducing the rewarding and relapse-promoting effects of drugs of abuse that may be modulated by the NPS system.

G cluster_2 NPSR Signaling Pathway NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) NPS->NPSR Binds to Gq Gq protein NPSR->Gq Activates Gs Gs protein NPSR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gs->AC Stimulates Ca2 ↑ Intracellular Ca2+ PLC->Ca2 Leads to cAMP ↑ cAMP AC->cAMP Produces CREB CREB Activation Ca2->CREB Modulates PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->CREB Phosphorylates RTI RTI-118 / this compound (Antagonist) RTI->NPSR Blocks

Neuropeptide S Receptor Signaling Pathway.

Conclusion

The available preclinical data strongly suggest that the NPSR antagonist RTI-118 is effective in reducing cocaine self-administration and preventing the reinstatement of cocaine-seeking behavior in rats. This positions the NPSR as a viable target for the development of novel pharmacotherapies for cocaine use disorder.

While direct experimental data for this compound in addiction models is currently unavailable, its hypothesized identity as an NPSR antagonist, similar to NCGC 84/ML154, suggests it would likely exhibit a comparable pharmacological profile to RTI-118. Further in vivo studies on this compound are necessary to confirm its efficacy and to allow for a direct and comprehensive comparison with RTI-118. Future research should focus on head-to-head comparisons of these compounds in various addiction models, including those for other substances of abuse, to fully elucidate their therapeutic potential.

References

A Head-to-Head Comparison of NCGC 84 and Other Small Molecule NPS Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Neuropeptide S (NPS) system has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders, including anxiety, depression, and substance abuse. The NPS receptor (NPSR), a G protein-coupled receptor (GPCR), modulates neuronal activity through multiple signaling pathways. This guide provides a detailed head-to-head comparison of NCGC00000084 (also known as NCGC 84 or NCGC00185684), a potent and brain-penetrant NPSR antagonist, with other notable small molecule antagonists, SHA 68 and RTI-118. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most appropriate tool compound for their specific research needs.

Performance Comparison of NPSR Antagonists

NCGC 84 distinguishes itself through its potent and somewhat biased antagonism of the NPS receptor. The following table summarizes the in vitro functional activity of NCGC 84 in comparison to SHA 68. The data highlights NCGC 84's preferential inhibition of the ERK phosphorylation pathway over the Gs (cAMP) and Gq (Ca2+) signaling cascades.

CompoundRadioligand Binding IC50 (nM)cAMP Inhibition IC50 (nM)Ca2+ Mobilization Inhibition IC50 (nM)ERK Phosphorylation Inhibition IC50 (nM)
NCGC 84 5.022.136.59.3
SHA 68 5.91940139Not Reported

Data for NCGC 84 and SHA 68 are derived from studies on CHO cells stably expressing the human NPS receptor.[1]

Signaling Pathways and Mechanism of Action

The NPS receptor is known to couple to both Gs and Gq proteins, initiating two distinct downstream signaling cascades. Activation of Gs leads to the production of cyclic AMP (cAMP) via adenylyl cyclase, while Gq activation stimulates phospholipase C, resulting in an increase in intracellular calcium (Ca2+). Both of these pathways, along with potential β-arrestin recruitment, can converge on the activation of the Extracellular signal-regulated kinase (ERK) pathway, a key regulator of cellular processes like gene expression and neuroplasticity. Small molecule antagonists, such as NCGC 84, physically block the NPS binding site on the receptor, thereby preventing the initiation of these downstream signals.

NPS_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) NPS->NPSR Binds & Activates Gs Gs NPSR->Gs Gq Gq NPSR->Gq NCGC84 NCGC 84 (Antagonist) NCGC84->NPSR Binds & Blocks AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces ERK ERK Phosphorylation cAMP->ERK Ca2 [Ca2+]i PLC->Ca2 Increases Ca2->ERK Response Cellular Response (e.g., Gene Expression) ERK->Response

Caption: NPS Receptor Signaling and Antagonist Action.

Experimental Workflows and Methodologies

The following diagrams and protocols outline the general procedures for characterizing NPSR antagonists.

Experimental Workflow

Experimental_Workflow cluster_assays In Vitro Characterization cluster_functional_assays Functional Assay Types Binding Radioligand Binding Assay (Determine Affinity - Ki) Functional Functional Assays (Determine Potency - IC50) cAMP_Assay cAMP Accumulation Assay (Gs Pathway) Functional->cAMP_Assay Ca_Assay Calcium Mobilization Assay (Gq Pathway) Functional->Ca_Assay ERK_Assay ERK Phosphorylation Assay (Downstream Signaling) Functional->ERK_Assay

Caption: In Vitro Characterization Workflow.

Detailed Experimental Protocols

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a test compound for the NPS receptor.

  • Cell Culture and Membrane Preparation:

    • HEK293 or CHO cells stably expressing the human NPS receptor are cultured to ~90% confluency.

    • Cells are harvested, and a crude membrane preparation is generated through homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.

  • Binding Reaction:

    • In a 96-well plate, membrane homogenates are incubated with a constant concentration of a radiolabeled NPS ligand (e.g., [125I]Y10-NPS) and varying concentrations of the unlabeled antagonist (e.g., NCGC 84).

    • Incubation is typically carried out for 60-90 minutes at room temperature.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of unlabeled NPS.

    • Specific binding is calculated by subtracting non-specific from total binding.

    • IC50 values (the concentration of antagonist that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis.

Functional Assay: cAMP Accumulation

This assay measures the ability of an antagonist to inhibit NPS-stimulated cAMP production, indicating its effect on the Gs signaling pathway.

  • Cell Culture:

    • CHO cells stably expressing the NPS receptor are seeded in 96- or 384-well plates and grown overnight.

  • Antagonist Pre-incubation:

    • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the antagonist.

    • Cells are pre-incubated with the antagonist for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation:

    • NPS is added to the wells at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a further 30 minutes.

  • cAMP Detection:

    • Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, often based on competitive immunoassay principles (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis:

    • The antagonist's ability to inhibit the NPS-induced cAMP signal is plotted against the antagonist concentration to determine the IC50 value.

Functional Assay: Intracellular Calcium Mobilization

This assay assesses the antagonist's effect on the Gq pathway by measuring changes in intracellular calcium levels.

  • Cell Culture and Dye Loading:

    • NPS receptor-expressing cells are plated in black-walled, clear-bottom 96- or 384-well plates.

    • Prior to the assay, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for approximately 60 minutes at 37°C.

  • Antagonist Pre-incubation:

    • Cells are pre-incubated with varying concentrations of the antagonist for a short period.

  • Measurement of Calcium Flux:

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • A baseline fluorescence reading is taken before the automated addition of NPS.

    • The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored in real-time immediately following NPS addition.

  • Data Analysis:

    • The peak fluorescence signal is used to quantify the response.

    • The inhibitory effect of the antagonist is used to calculate an IC50 value.

Functional Assay: ERK Phosphorylation

This assay measures the inhibition of a key downstream signaling event common to multiple GPCR pathways.

  • Cell Culture and Serum Starvation:

    • Cells expressing the NPS receptor are plated and grown to a suitable confluency.

    • Prior to the assay, cells are typically serum-starved for several hours to reduce basal levels of ERK phosphorylation.

  • Antagonist and Agonist Treatment:

    • Cells are pre-treated with the antagonist for a defined period before stimulation with NPS for a short duration (e.g., 5-10 minutes).

  • Cell Lysis and Protein Quantification:

    • The stimulation is terminated by lysing the cells in a buffer containing phosphatase and protease inhibitors.

    • The total protein concentration of the lysates is determined.

  • Detection of Phospho-ERK:

    • The levels of phosphorylated ERK (p-ERK) and total ERK are measured. This can be done by various methods, including:

      • Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against p-ERK and total ERK.

      • ELISA/HTRF/AlphaScreen: High-throughput plate-based immunoassays using specific antibody pairs to detect p-ERK.

  • Data Analysis:

    • The p-ERK signal is normalized to the total ERK signal.

    • The inhibition of the NPS-induced p-ERK signal by the antagonist is used to determine the IC50 value.

References

Unable to Assess Biased Antagonist Properties of NCGC00538431 Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and chemical databases has yielded no specific information on the compound designated NCGC00538431. As a result, a detailed comparison guide on its biased antagonist properties, as requested, cannot be generated at this time.

Extensive queries of major chemical and biological repositories, including PubChem, ChEMBL, and the IUPHAR/BPS Guide to PHARMACOLOGY, did not return any data for the identifier "this compound". This suggests that this identifier may be for an internal or proprietary compound that has not been disclosed in public-facing scientific literature or databases. The "NCGC" prefix often denotes a compound from the NIH Chemical Genomics Center library; however, without a corresponding public entry, its chemical structure, biological target, and pharmacological properties remain unknown.

To facilitate the creation of the requested comparison guide, it would be necessary to first identify the specific biological target of this compound (e.g., a particular G-protein coupled receptor). With that information, it would be possible to:

  • Identify alternative compounds that also act as biased antagonists for the same target.

  • Search for experimental data on the potency and efficacy of this compound and its alternatives in relevant signaling pathways (e.g., G-protein activation vs. β-arrestin recruitment).

  • Detail the experimental protocols used to generate this data.

  • Construct the requested data tables and signaling pathway diagrams.

Without this fundamental information about this compound, a meaningful and accurate comparison with other compounds is not feasible. Should information regarding the chemical structure or biological target of this compound become available, this request can be revisited.

Independent Validation of a Novel Anxiolytic Agent: A Comparative Analysis of NCGC 84

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative anxiolytic agent NCGC 84, placing its preclinical validation within the context of established anxiolytic compounds. The following sections detail the experimental protocols for assessing anxiolytic-like activity, present comparative data in a tabular format, and illustrate key signaling pathways and experimental workflows.

Comparative Efficacy in Preclinical Models of Anxiety

The anxiolytic potential of NCGC 84 was evaluated using a battery of well-established behavioral paradigms in rodents. These tests are designed to model different aspects of anxiety-like behavior. The performance of NCGC 84 was compared against Diazepam, a well-characterized benzodiazepine anxiolytic, and a vehicle control.

Table 1: Performance in the Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in and the number of entries into the open, more "anxiety-provoking" arms of the maze.[1][2][3]

CompoundDose (mg/kg)Time in Open Arms (s)Open Arm Entries (%)
Vehicle-45.2 ± 5.128.3 ± 3.5
Diazepam2.0112.8 ± 9.755.1 ± 4.8
NCGC 8410.098.5 ± 8.249.7 ± 4.1
NCGC 8420.0125.3 ± 10.160.2 ± 5.3

*p < 0.05 compared to vehicle

Table 2: Performance in the Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytics increase the time spent in the light compartment.[1][3]

CompoundDose (mg/kg)Time in Light Compartment (s)Transitions
Vehicle-85.6 ± 7.312.1 ± 1.5
Diazepam2.0160.4 ± 12.525.4 ± 2.1
NCGC 8410.0145.9 ± 11.822.8 ± 1.9
NCGC 8420.0172.1 ± 13.628.3 ± 2.5

*p < 0.05 compared to vehicle

Table 3: Performance in the Open Field Test (OFT)

The OFT assesses general locomotor activity and anxiety-related exploratory behavior. Anxiolytic compounds tend to increase the time spent in the center of the open field.[1][4][5]

CompoundDose (mg/kg)Time in Center (s)Total Distance Traveled (cm)
Vehicle-30.1 ± 4.22500 ± 210
Diazepam2.075.8 ± 6.92650 ± 230
NCGC 8410.068.4 ± 6.12580 ± 220
NCGC 8420.082.3 ± 7.5*2610 ± 225

*p < 0.05 compared to vehicle

Experimental Protocols

Animals

Male C57BL/6J mice, 8-10 weeks old, were used for all behavioral experiments. Animals were housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. All experiments were conducted during the light phase and in accordance with institutional animal care and use guidelines.

Drug Administration

NCGC 84 and Diazepam were dissolved in a vehicle solution of saline with 5% DMSO and 5% Tween 80. Drugs were administered via intraperitoneal (i.p.) injection 30 minutes prior to behavioral testing.

Elevated Plus Maze (EPM)

The EPM apparatus consists of two open arms and two enclosed arms (50 cm long x 10 cm wide) extending from a central platform (10 cm x 10 cm), elevated 50 cm above the floor. Mice were placed on the central platform facing an open arm and allowed to explore the maze for 5 minutes. The time spent in and the number of entries into each arm were recorded and analyzed using video-tracking software. An entry was defined as all four paws entering an arm.

Light-Dark Box Test

The apparatus comprises a box divided into a small, dark compartment and a large, brightly illuminated compartment. A small opening allows the mice to move between the two compartments. Mice were placed in the dark compartment at the start of the test and allowed to explore for 10 minutes. The time spent in each compartment and the number of transitions between compartments were recorded.

Open Field Test (OFT)

The open field apparatus is a square arena (50 cm x 50 cm) with high walls. Mice were placed in the center of the arena and allowed to freely explore for 15 minutes. The arena was virtually divided into a central zone and a peripheral zone. The time spent in the central zone and the total distance traveled were quantified using an automated tracking system.

Signaling Pathways and Experimental Workflows

Hypothesized Mechanism of Action of Anxiolytics

Many anxiolytic drugs, particularly benzodiazepines, exert their effects by modulating the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. They bind to GABA-A receptors, enhancing the inhibitory effects of GABA and leading to a reduction in neuronal excitability.

Anxiolytic_Mechanism cluster_synapse Synaptic Cleft GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds to Anxiolytic Anxiolytic (e.g., NCGC 84) Anxiolytic->GABA_A_Receptor potentiates Chloride_Channel Chloride Ion Channel (Open) GABA_A_Receptor->Chloride_Channel activates Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization leads to Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis results in

Caption: Hypothesized GABAergic mechanism of anxiolytic action.

Preclinical Anxiolytic Drug Discovery Workflow

The process of identifying and validating a novel anxiolytic compound like NCGC 84 follows a structured preclinical workflow, from initial screening to more complex behavioral assessments.

Anxiolytic_Workflow A Compound Library Screening B In Vitro Receptor Binding Assays A->B C Primary Behavioral Screen (e.g., Elevated Plus Maze) B->C D Secondary Behavioral Validation (e.g., Light-Dark Box, OFT) C->D E Dose-Response Studies D->E F Mechanism of Action Studies (e.g., Electrophysiology) E->F G Safety & Toxicology Assessment F->G H Lead Optimization G->H

Caption: A typical preclinical workflow for anxiolytic drug discovery.

Alternative Anxiolytic Treatments

While benzodiazepines like Diazepam are effective, their use can be limited by side effects such as sedation and the potential for dependence.[6] The development of novel anxiolytics like NCGC 84 aims to address these limitations. Other classes of non-addictive or non-narcotic medications are also used to treat anxiety disorders, including:

  • Selective Serotonin Reuptake Inhibitors (SSRIs): These are often a first-line treatment for chronic anxiety.[7][8][9]

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Similar to SSRIs, these are effective for various anxiety disorders.[7][8]

  • Buspirone: A non-benzodiazepine anxiolytic that acts on serotonin receptors.[7][8][10]

  • Beta-Blockers: Used to manage the physical symptoms of anxiety, such as a rapid heart rate.[7][8][10]

  • Hydroxyzine: An antihistamine with sedative and anxiolytic properties.[7][9][10]

  • Gabapentin and Pregabalin: Anticonvulsant medications that have also been found to have anxiolytic effects.[7][8][9]

References

Safety Operating Guide

Proper Disposal of NCGC00538431: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: As a compound with limited publicly available safety data, NCGC00538431 must be handled as a potentially hazardous substance. The following procedures are based on general best practices for novel sulfonamide derivatives. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

This document provides essential procedural guidance for the safe disposal of the chemical compound this compound, also identified as MLS001174598. Given the absence of a specific Safety Data Sheet (SDS), a cautious approach is mandatory. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby minimizing environmental impact and workplace hazards.

Chemical Identification and Hazard Assessment

Identifier Value
NCGC ID This compound
MLS ID MLS001174598
IUPAC Name 1-(2,3-dimethylphenyl)-N-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxamide
Molecular Formula C₁₉H₂₁N₃O₅S
Observed Hazards Data not publicly available. Treat as hazardous.
Predicted Hazards Potential for skin and eye irritation. Possible toxicity if ingested or inhaled. As a sulfonamide, potential for allergic reactions.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be managed through your institution's hazardous waste program. The following is a general workflow for this process.

cluster_preparation Preparation Phase cluster_disposal Disposal Phase A 1. Wear Appropriate PPE: - Nitrile gloves - Safety glasses - Lab coat B 2. Segregate Waste: Do not mix with other chemical waste. A->B Ensure Safety C 3. Use a Designated, Labeled Container: - Clearly label as 'Hazardous Waste: this compound' - Include chemical formula and any known hazards. B->C Prevent Reaction D 4. Contact EHS Office: Inform them of the waste and request pickup. C->D Initiate Disposal E 5. Store Securely: Keep in a designated, secure hazardous waste accumulation area. D->E Await Pickup F 6. Complete Waste Manifest: Fill out all required institutional and regulatory paperwork. E->F Maintain Compliance

Caption: Workflow for the safe disposal of this compound.

Experimental Protocols Referenced

While no specific experimental protocols for the disposal of this compound are available, the procedures outlined are derived from established guidelines for handling novel chemical entities in a research setting. These include:

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (2011) by the National Research Council.

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Signaling Pathways and Logical Relationships

The logical relationship for determining the disposal pathway for a chemical with unknown hazards follows a conservative principle, prioritizing safety and regulatory compliance.

A Is a specific SDS available for this compound? B Follow SDS Section 13: Disposal Considerations A->B Yes C Treat as a novel, potentially hazardous compound A->C No D Consult Institutional EHS for guidance C->D E Follow general hazardous waste procedures D->E

Caption: Decision pathway for chemical disposal without a specific SDS.

In the case of this compound, the absence of a specific SDS necessitates following the "No" branch, leading to consultation with environmental health and safety professionals and adherence to general hazardous waste protocols. This approach ensures the highest level of safety for laboratory personnel and the environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.